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Core Science & Biosynthesis

Foundational

Uru-TK I Receptor Binding Affinity: A Mechanistic Guide to Invertebrate Tachykinin Signaling

Executive Summary Tachykinins represent one of the most ancient and highly conserved families of neuropeptides, governing neuromodulation and smooth muscle contraction across phyla. In invertebrates, tachykinin-related p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tachykinins represent one of the most ancient and highly conserved families of neuropeptides, governing neuromodulation and smooth muscle contraction across phyla. In invertebrates, tachykinin-related peptides (TRPs) exhibit profound structural homology to mammalian tachykinins (such as Substance P), yet they possess distinct pharmacological profiles driven by subtle C-terminal modifications.

This technical whitepaper provides an in-depth analysis of Urechistachykinin I (Uru-TK I) and its cognate G-protein-coupled receptor (GPCR), the Urechistachykinin Receptor (UTKR) , isolated from the echiuroid worm Urechis unicinctus. By dissecting the binding affinity, structural pharmacophores, and signal transduction pathways of Uru-TK I, this guide equips drug development professionals and evolutionary pharmacologists with a foundational model for cross-species receptor targeting.

Structural Biology & Ligand-Receptor Pharmacology

The UTKR Binding Profile

Unlike mammalian tachykinin receptors (NK1, NK2, NK3) which exhibit strict ligand selectivity, UTKR demonstrates a unique pharmacological promiscuity among its endogenous ligands. The Urechis precursor gene yields seven distinct peptides (Uru-TK I–V and VII). Electrophysiological assays reveal that UTKR possesses no selective affinity among these variants; all Uru-TKs activate the receptor with nearly equivalent potency [1].

This evolutionary strategy suggests that the Uru-TK precursor evolved to amplify a singular neuroendocrine signal through redundancy, rather than diversifying receptor subtype specificity.

Table 1: Binding Affinity (EC50) of Uru-TK Ligands to UTKR

LigandAmino Acid SequenceEC50 Value (nM)Receptor Activation Level
Uru-TK I LRQSQFVGAR-NH₂~1.00100% (Baseline)
Uru-TK II AAGMGFFGAR-NH₂0.62 – 3.15Equivalent to Uru-TK I
Uru-TK III-V, VII Conserved C-terminal motif0.62 – 3.15Equivalent to Uru-TK I
Substance P RPKPQQFFGLM-NH₂No BindingInactive
The C-Terminal Amide Pharmacophore

The critical determinant of Uru-TK I binding affinity lies in its C-terminal residue. Mammalian tachykinins universally terminate in a Met-NH₂ motif, whereas Uru-TKs terminate in an Arg-NH₂ motif.

Experimental substitution of the C-terminal Arg-NH₂ in Uru-TK I with Met-NH₂ completely abolishes its binding affinity to UTKR. Conversely, this synthetic [Met10]-Uru-TK I analog gains the ability to bind and activate mammalian NK1 receptors [2]. This single-residue switch highlights a highly conserved evolutionary divergence point in GPCR ligand recognition.

Table 2: Structural Pharmacophore Comparison

Peptide ClassC-Terminal ConsensusCognate ReceptorCross-Reactivity
Invertebrate (Uru-TK I)-Phe-X-Gly-Y-Arg-NH₂ UTKRNone with mammalian NK
Mammalian (Substance P)-Phe-X-Gly-Leu-Met-NH₂ NK1, NK2, NK3None with UTKR

Signal Transduction Architecture

Upon binding Uru-TK I, UTKR undergoes a conformational shift typical of Gq-coupled GPCRs . The activated α-subunit of the Gq protein stimulates Phospholipase C (PLC), which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

In heterologous expression systems like Xenopus oocytes, this calcium spike is quantified by the secondary activation of endogenous Calcium-Activated Chloride Channels (CaCCs), resulting in a measurable membrane depolarization.

G Ligand Uru-TK I (Agonist) Receptor UTKR (GPCR) Conformational Shift Ligand->Receptor Binds (EC50 ~1nM) GProtein Gq Protein (α-subunit activation) Receptor->GProtein Activates Effector Phospholipase C (PLC) Cleaves PIP2 GProtein->Effector Stimulates Messenger Inositol Triphosphate (IP3) Effector->Messenger Generates Target Endoplasmic Reticulum Ca2+ Release Messenger->Target Binds IP3R Channel Ca2+-Activated Cl- Channel (Membrane Depolarization) Target->Channel Intracellular Ca2+ Spike

Figure 1: Gq-coupled signal transduction pathway of UTKR upon Uru-TK I binding.

Experimental Methodology: Electrophysiological Profiling

To accurately determine the binding affinity and functional activation of UTKR, researchers utilize the Xenopus laevis oocyte expression system.

Causality of Model Selection: Xenopus oocytes are selected because they lack endogenous tachykinin receptors, providing a "zero-background" environment. Furthermore, their large size allows for robust Two-Electrode Voltage Clamping (TEVC), and their dense population of endogenous CaCCs serves as a highly amplified, self-validating readout for Gq/PLC/IP3 pathway activation [1].

Step-by-Step TEVC Protocol

Phase 1: Receptor Expression

  • cRNA Synthesis: Linearize the UTKR-containing plasmid and transcribe capped cRNA in vitro.

  • Microinjection: Inject 50 nL of cRNA (approx. 10-50 ng) into the vegetal pole of defolliculated stage V-VI Xenopus oocytes.

    • Validation: Inject an equivalent volume of RNase-free water into a control cohort to establish baseline noise and confirm the absence of endogenous mechanosensitive artifacts.

  • Incubation: Incubate oocytes at 17°C in ND96 medium for 2 to 4 days.

    • Causality: This specific temperature and duration are critical to allow sufficient ribosomal translation and proper trafficking of the GPCR to the plasma membrane without degrading the oocyte's structural integrity.

Phase 2: Electrophysiological Recording 4. Voltage Clamping: Transfer a single oocyte to a perfusion chamber. Impale with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2.0 MΩ) and voltage-clamp the membrane potential at -80 mV . 5. Ligand Perfusion: Perfuse Uru-TK I at increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). To prevent receptor desensitization, ensure a 20-minute washout period with ND96 buffer between applications. 6. Data Acquisition: Record the inward chloride current shifts. Plot the maximum membrane currents against ligand concentration to generate a dose-response curve and calculate the EC50.

  • Self-Validating Control: Apply Substance P (10⁻⁶ M) to the UTKR-expressing oocyte. A lack of current shift validates the receptor's specific requirement for the Arg-NH₂ pharmacophore.

W Step1 1. cRNA Injection Inject UTKR cRNA into Xenopus oocyte Step2 2. Incubation 17°C for 2-4 days Allows surface expression Step1->Step2 Step3 3. Voltage Clamping Clamp at -80 mV Stabilize baseline Step2->Step3 Step4 4. Ligand Perfusion Apply Uru-TK I (Concentration gradient) Step3->Step4 Step5 5. Measurement Record Cl- current shift Calculate EC50 Step4->Step5

Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) assay in Xenopus oocytes.

Conclusion

The characterization of Uru-TK I and its receptor UTKR provides a pivotal window into the evolutionary biology of neuropeptide signaling. The functional equivalence of all Uru-TK ligands at the UTKR binding site, contrasted with the strict requirement for the C-terminal Arg-NH₂ motif, highlights a highly specific yet internally redundant signaling axis. For drug development professionals, the Uru-TK/UTKR system serves as an elegant model for understanding how minor structural modifications (Arg vs. Met) can dictate absolute receptor selectivity across divergent species.

References

  • A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis. FEBS Journal (2002). Available at:[Link]

  • Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. Peptides (2000). Available at:[Link]

  • Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review. Zoological Science (2003). Available at:[Link]

Protocols & Analytical Methods

Method

synthesizing Uru-TK I peptide for research

Application Note: Synthesis, Purification, and Functional Validation of Uru-TK I Peptide Introduction & Mechanistic Overview Urechistachykinin I (Uru-TK I) is a highly bioactive, invertebrate tachykinin-related peptide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Purification, and Functional Validation of Uru-TK I Peptide

Introduction & Mechanistic Overview

Urechistachykinin I (Uru-TK I) is a highly bioactive, invertebrate tachykinin-related peptide (TRP) originally isolated from the nervous tissue of the echiuroid worm Urechis unicinctus[]. While vertebrate tachykinins (such as Substance P) typically terminate in a Gly-Leu-Met-NH2 motif, Uru-TK I is evolutionarily distinct, featuring a C-terminal Arg-NH2[2]. This structural divergence is not merely a phylogenetic marker; it is the primary mechanistic determinant for its binding affinity to the urechistachykinin receptor (UTKR), a specific invertebrate G-protein-coupled receptor (GPCR)[3].

In research applications, Uru-TK I is highly valued for its dual functionality: it exhibits potent antimicrobial properties without inducing hemolytic effects[4], and it acts as a powerful neuromodulator that induces contractile activity in invertebrate hindgut models with an EC50 of approximately 1 nM[3].

Physicochemical Properties

To ensure accurate synthesis and downstream application, the physicochemical parameters of Uru-TK I must be strictly monitored.

Table 1: Quantitative Data and Physicochemical Properties of Uru-TK I

PropertyValue
Sequence Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ala-Arg-NH2 (LRQSQFVGAR-NH2)[5]
Molecular Formula C50H85N19O14[]
Molecular Weight 1176.33 g/mol []
C-Terminal Modification Amidation (-NH2)[2]
Target Receptor Urechistachykinin Receptor (UTKR)[3]
Solubility Soluble in H2O and 1X PBS (adjust pH to 7.2-7.4)

Pharmacological Signaling Pathway

Understanding the downstream effects of Uru-TK I requires mapping its interaction with UTKR. Upon ligand binding, the GPCR undergoes a conformational shift that activates the Gq protein cascade, ultimately leading to intracellular calcium mobilization.

Pathway UruTKI Uru-TK I Peptide (LRQSQFVGAR-NH2) UTKR UTKR (GPCR) UruTKI->UTKR Binds (EC50 ~1 nM) Gq Gq Protein Activation UTKR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Response Antimicrobial Activity & Muscle Contraction Ca2->Response

Signaling cascade of Uru-TK I binding to UTKR, triggering calcium release and response.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis of Uru-TK I requires high precision, particularly regarding its C-terminal amidation and the protection of reactive side chains (Arg, Gln, Ser). We utilize Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to its mild deprotection conditions, which prevent the degradation of sensitive residues.

Causality in Material Selection:

  • Resin Choice: Rink Amide AM resin is strictly required. Cleavage from this resin yields a C-terminal amide. Substituting this with a standard Wang resin (yielding a C-terminal acid) will completely abolish the peptide's affinity for UTKR[2].

  • Coupling Reagents: HATU and DIPEA are selected over standard HBTU to maximize coupling efficiency and minimize racemization, particularly for the sterically hindered Val-Phe sequence.

  • Scavengers: Triisopropylsilane (TIS) and H2O are critical during cleavage to trap highly reactive carbocations generated from the Pbf and Trt protecting groups, preventing them from re-attaching to the peptide backbone.

SPPS Resin Rink Amide Resin (C-term Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling AA Coupling (HATU/DIPEA) Deprotect->Coupling Coupling->Deprotect Repeat 10x Cleavage Cleavage (TFA/TIS/H2O) Coupling->Cleavage Sequence Done Purification RP-HPLC & LC-MS (Validation) Cleavage->Purification

Iterative Fmoc-SPPS workflow for Uru-TK I, from resin preparation to final purification.

Step-by-Step Synthesis Workflow:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc protecting group. Wash 5 times with DMF.

  • Amino Acid Coupling (C to N terminus):

    • Prepare a solution of 0.4 mmol Fmoc-Arg(Pbf)-OH (4 equivalents), 0.38 mmol HATU, and 0.8 mmol DIPEA in DMF.

    • Add to the resin and agitate for 45 minutes at room temperature.

    • Self-Validation Check: Perform a Kaiser test. A negative result (yellow) confirms complete coupling. If positive (blue), unreacted amines remain; repeat the coupling step before proceeding.

  • Iterative Cycle: Repeat steps 2 and 3 sequentially for the remaining amino acids in reverse order: Ala, Gly, Val, Phe, Gln(Trt), Ser(tBu), Gln(Trt), Arg(Pbf), and Leu.

  • Global Cleavage and Deprotection:

    • Transfer the resin to a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% TIS, and 2.5% Ultrapure H2O. Agitate for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage mixture to remove the resin. Precipitate the peptide by adding the filtrate dropwise into cold diethyl ether (-20°C). Centrifuge and wash the pellet three times with cold ether. Lyophilize the crude peptide.

Purification and Validation Protocol

Crude peptides contain truncation products and scavengers. Self-validation through analytical techniques ensures the integrity of the downstream functional assays.

  • Preparative RP-HPLC:

    • Dissolve the crude Uru-TK I in 10% Acetonitrile (ACN) / 90% H2O containing 0.1% TFA.

    • Purify using a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Gradient: 10% to 40% ACN over 30 minutes at a flow rate of 15 mL/min. Monitor absorbance at 214 nm (peptide bonds).

  • LC-MS Verification:

    • Analyze the collected fractions via Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Self-Validation Check: Confirm the exact molecular weight of 1176.33 g/mol [] by locating the [M+2H]2+ peak at m/z ~589.1 and the[M+3H]3+ peak at m/z ~393.1.

  • Lyophilization: Pool the fractions demonstrating >95% purity and lyophilize to obtain the final Uru-TK I peptide powder. Store desiccated at -20°C[6].

Functional Assay: UTKR Activation via Voltage-Clamp

To functionally validate the synthesized Uru-TK I, researchers can utilize a Xenopus oocyte expression system. This provides a robust, isolated environment to measure GPCR activation[3], proving that the synthesized peptide folds correctly and binds its target.

  • Oocyte Preparation: Inject Xenopus laevis oocytes with UTKR cRNA and incubate at 17°C for 2–4 days to allow for stable receptor expression[3].

  • Electrophysiology Setup: Voltage-clamp the oocytes at -80 mV using a two-electrode voltage-clamp amplifier.

  • Peptide Application: Perfuse the synthesized Uru-TK I peptide at varying concentrations (10^-11 M to 10^-6 M) into the recording chamber, allowing 20 minutes between applications to prevent receptor desensitization[3].

  • Data Acquisition: Measure the inward current shift caused by the activation of endogenous calcium-activated chloride channels (triggered by the Gq/PLC/Ca2+ pathway).

  • Validation: Plot a dose-response curve. A properly synthesized, fully active Uru-TK I peptide will yield an EC50 of approximately 1 nM[3].

References

  • "Effects of Uru-TKs I and II and their [Met 10 ] analogs, SP and its [Arg... - ResearchGate", ResearchGate,[Link]

  • "Activation of UTKR by Uru-TKs. (A) Current shift is evoked by adding 10... - ResearchGate", ResearchGate, [Link]

  • "Neuropeptides, Hormone Peptides, and Their Receptors in Ciona intestinalis: An Update - BioOne", BioOne,[Link]

Sources

Application

Application Note & Protocol: Characterization of Urechistachykinin Receptor (UTKR) using Uru-TK I in the Xenopus laevis Oocyte Expression System

Audience: Researchers, scientists, and drug development professionals in pharmacology, neuroscience, and ion channel research. Abstract: This guide provides a comprehensive framework for utilizing the Xenopus laevis oocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology, neuroscience, and ion channel research.

Abstract: This guide provides a comprehensive framework for utilizing the Xenopus laevis oocyte expression system to study the functional properties of the Urechistachykinin Receptor (UTKR), a G-protein coupled receptor (GPCR), through the application of its specific ligand, Uru-TK I. Uru-TK I is a tachykinin-related peptide originally isolated from the echiuroid worm Urechis unicinctus.[1] The robust and versatile nature of the Xenopus oocyte system allows for high-fidelity expression of the UTKR and detailed electrophysiological characterization of its activation by Uru-TK I.[2][3] This document outlines the underlying scientific principles, detailed step-by-step protocols from cRNA preparation to two-electrode voltage clamp (TEVC) recording, and data interpretation. The methodologies described herein offer a reliable platform for investigating GPCR-ligand interactions, downstream signaling cascades, and screening for novel modulators of the UTKR.

Scientific Principles & Rationale

The Xenopus Oocyte: A "Living Test Tube" for Receptor Analysis

The oocytes of the African clawed frog, Xenopus laevis, are a premier heterologous expression system for functional studies of ion channels and membrane receptors.[2][4] Their utility is grounded in several key advantages:

  • Large Size: With a diameter of ~1.2 mm, Stage V-VI oocytes are exceptionally large, which greatly simplifies the microinjection of genetic material (cRNA) and subsequent electrophysiological impalement with two microelectrodes.[2][5]

  • Efficient Protein Expression: Oocytes possess a highly efficient translational machinery that robustly synthesizes and correctly traffics exogenous proteins, like the UTKR, to the plasma membrane.[2][6]

  • Low Endogenous Activity: The oocyte membrane has a low density of endogenous channels and receptors that could interfere with the study of the expressed protein of interest, providing a clean background for analysis.

  • Integrated Signaling Readout: Oocytes endogenously express all the necessary components to report on the activation of many GPCRs. Specifically for UTKR, which couples to the Gq pathway, the oocyte possesses Phospholipase C (PLC) and a population of calcium-activated chloride channels (CaCCs) that serve as a built-in amplifier and reporter system.

The Uru-TK I / UTKR Signaling Cascade

Uru-TK I is an endogenous agonist for the UTKR, a receptor that primarily signals through the Gq alpha subunit of heterotrimeric G-proteins.[3] The binding of Uru-TK I to the heterologously expressed UTKR in the oocyte plasma membrane initiates a well-characterized intracellular signaling cascade. This pathway serves as the basis for the electrophysiological measurements.

  • Ligand Binding & Receptor Activation: Uru-TK I binds to the extracellular domain of the UTKR, inducing a conformational change that activates the receptor.

  • G-Protein Coupling: The activated UTKR catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

  • PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.

  • Channel Gating & Signal Readout: The resulting transient increase in intracellular Ca²⁺ concentration activates endogenous CaCCs in the oocyte membrane. The opening of these channels allows for the efflux of Cl⁻ ions, generating a robust, measurable inward electrical current under voltage-clamp conditions.[3][7]

Gq_Signaling_Pathway UruTK Uru-TK I UTKR UTKR (GPCR) UruTK->UTKR Binds Gq Gq Protein (αβγ) UTKR->Gq Activates Gq_a Gαq-GTP Gq->Gq_a Gq_bg Gβγ Gq->Gq_bg PLC Phospholipase C (PLC) Gq_a->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca CaCC Ca²⁺-Activated Cl⁻ Channel (CaCC) Ca->CaCC Activates Current Inward Cl⁻ Current (Measured Signal) CaCC->Current

Caption: Uru-TK I / UTKR Gq signaling cascade in Xenopus oocytes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the study of Uru-TK I on UTKR expressed in Xenopus oocytes. These values serve as a benchmark for experimental design and data validation.

ParameterTypical ValueNotesReference
Uru-TK I EC₅₀ ~1.0 nMThe half-maximal effective concentration required to elicit a response. Can vary slightly with receptor expression levels.[3]
Saturating [Uru-TK I] ≥ 20 nMConcentration at which a maximal current response is typically observed.[3]
UTKR cRNA Injection 5-25 ng per oocyteThe optimal amount should be determined empirically. Higher amounts can lead to receptor desensitization or oocyte mortality.[8]
Incubation Period 2-4 daysTime required for sufficient expression and trafficking of UTKR to the plasma membrane.[3]
Incubation Temperature 16-19 °CLower temperatures promote proper protein folding and membrane insertion while reducing protease activity.[8][9]
TEVC Holding Potential -70 to -80 mVThis potential provides a strong electrochemical driving force for Cl⁻ efflux, resulting in a measurable inward current.[3][8]
Peak Current Amplitude 100 nA - 5 µAHighly dependent on the level of receptor expression and the health of the oocyte.[3]

Experimental Workflow & Protocols

This section provides a logical workflow and detailed protocols for the entire experimental process, from the gene of interest to the final electrophysiological data.

Experimental_Workflow Start UTKR Gene in Plasmid Vector P1 Protocol 1: cRNA Synthesis Start->P1 cRNA Purified UTKR cRNA P1->cRNA P3 Protocol 3: cRNA Microinjection cRNA->P3 P2 Protocol 2: Oocyte Preparation Oocytes Stage V-VI Oocytes P2->Oocytes Oocytes->P3 Injected Injected Oocytes P3->Injected Incubate Incubation (2-4 days, 17°C) Injected->Incubate P4 Protocol 4: TEVC Recording Incubate->P4 Data Electrophysiological Data (Dose-Response Curve) P4->Data

Caption: Overall experimental workflow from gene to functional data.

Protocol 1: Synthesis of UTKR Complementary RNA (cRNA)

Rationale: High-quality, capped cRNA is essential for efficient protein expression in oocytes. The 5' cap structure significantly enhances translational efficiency and cRNA stability.[6] This protocol is adapted from standard molecular biology techniques.[10]

Materials:

  • Plasmid DNA containing the UTKR gene downstream of a T7 or SP6 promoter

  • Restriction enzyme (for linearization)

  • Proteinase K

  • RNase-free water, buffers, and tubes

  • Phenol:chloroform:isoamyl alcohol

  • In vitro transcription kit (e.g., mMESSAGE mMACHINE™)

  • LiCl or isopropanol for precipitation

Procedure:

  • Plasmid Linearization: Digest 10-20 µg of the UTKR-containing plasmid with a suitable restriction enzyme that cuts downstream of the 3' untranslated region (UTR).

  • Verification: Confirm complete linearization by running a small aliquot on an agarose gel. Incomplete linearization will severely reduce the yield of full-length transcripts.[10]

  • Purification of DNA Template: Purify the linearized DNA using a phenol:chloroform extraction followed by ethanol precipitation to remove all proteins, especially RNases.[10]

  • In Vitro Transcription: Use the purified, linearized DNA as a template for an in vitro transcription reaction using a high-yield capped RNA synthesis kit. Follow the manufacturer's instructions.

  • cRNA Purification: After the reaction, purify the cRNA to remove unincorporated nucleotides and enzymes. This is typically achieved by LiCl or isopropanol precipitation.

  • Quantification and Quality Control: Measure the cRNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the cRNA by running a sample on a denaturing agarose gel. A sharp, single band indicates high-quality cRNA.

  • Storage: Aliquot the cRNA and store it at -80°C until use.

Protocol 2: Preparation and Maintenance of Xenopus laevis Oocytes

Rationale: Healthy, properly staged oocytes are critical for successful expression and recording. The follicular cell layer is removed because it can be a barrier to electrode impalement and may express endogenous receptors that could create confounding signals.[11]

Materials:

  • Female Xenopus laevis frog

  • Tricaine (MS-222) anesthetic

  • Calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.8)

  • Collagenase Type I (1-2 mg/mL in OR-2)

  • Barth's solution or a similar incubation medium (e.g., ND96)[12]

  • Gentamicin or other antibiotics

Procedure:

  • Anesthesia: Anesthetize a female frog by immersion in a 0.15% tricaine solution.[13]

  • Ovary Removal: Surgically remove a portion of the ovary and place it immediately into calcium-free OR-2 buffer. Suture the incision and allow the frog to recover in a separate tank.[14]

  • Oocyte Clump Separation: Manually tease the ovarian lobe into small clumps of 10-20 oocytes using fine forceps.[15]

  • Defolliculation (Enzymatic Digestion):

    • Incubate the oocyte clumps in Collagenase solution for 60-90 minutes at room temperature with gentle agitation.[5]

    • Monitor the digestion process. When oocytes begin to separate easily, the digestion is complete. Over-digestion can damage the oocytes.

  • Washing: Thoroughly wash the oocytes at least 5-7 times with copious amounts of standard oocyte ringer solution (e.g., Barth's solution) to completely remove the collagenase and cellular debris.

  • Selection: Manually select healthy Stage V-VI oocytes under a stereomicroscope. Healthy oocytes are large with a clearly defined, darkly pigmented animal pole and a lighter, yellowish vegetal pole. Discard any damaged, discolored, or mottled oocytes.

  • Incubation: Store the selected oocytes in Barth's solution supplemented with an antibiotic at 16-19°C.[9] Allow them to recover for at least 2-4 hours before injection.

Protocol 3: Microinjection of cRNA into Oocytes

Rationale: This step delivers the genetic blueprint for the UTKR into the oocyte's cytoplasm for translation. The injection volume is kept small to avoid damaging the oocyte.[16]

Materials:

  • Purified UTKR cRNA (and water for control injections)

  • Microinjection setup (including a micromanipulator and a nanoliter injector)

  • Glass capillaries for pulling needles

  • Mineral oil

Procedure:

  • Needle Preparation: Pull sharp injection needles from glass capillaries using a micropipette puller. Bevel the tip if necessary to ensure smooth penetration.

  • Loading the Needle: Load the needle by applying suction to draw up the cRNA solution from a small drop on Parafilm. To prevent evaporation and clogging, first fill the tip with mineral oil, then with the cRNA.[16]

  • Calibration: Calibrate the injector to deliver a precise volume, typically 50 nL per injection.[16]

  • Injection:

    • Place the oocytes in a petri dish with a mesh bottom to hold them steady.

    • Under a stereomicroscope, carefully impale an oocyte in the animal (dark) hemisphere.

    • Inject 50 nL of UTKR cRNA (e.g., at a concentration of 0.1-0.5 µg/µL to deliver 5-25 ng).

    • For control experiments, inject an equivalent volume of nuclease-free water into a separate batch of oocytes.

  • Post-Injection Incubation: Return the injected oocytes to fresh incubation medium and store them at 16-19°C for 2-4 days to allow for receptor expression.[3]

Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Rationale: TEVC allows the membrane potential of the oocyte to be controlled ("clamped") while the current flowing across the membrane is measured. This enables direct quantification of the ion channel activity triggered by Uru-TK I binding to the expressed UTKR.[9][17]

Materials:

  • TEVC setup (amplifier, headstage, micromanipulators, perfusion system)

  • Microelectrodes (pulled from glass capillaries)

  • 3 M KCl for filling electrodes

  • Recording chamber

  • Recording buffer (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Stock solution of Uru-TK I peptide

Procedure:

  • Electrode Preparation: Pull microelectrodes and fill them with 3 M KCl. The ideal resistance is between 0.5-2.0 MΩ.[13][16]

  • Setup: Place an injected oocyte (or a water-injected control) in the recording chamber and continuously perfuse it with recording buffer.

  • Impalement: Carefully impale the oocyte with the two microelectrodes: one for sensing voltage (Vₘ) and one for injecting current (Iₘ).

  • Clamping: Switch the amplifier to voltage-clamp mode. Set the holding potential (V_hold) to a value between -70 mV and -80 mV.[3][8] Allow the membrane current to stabilize.

  • Recording:

    • Record a stable baseline current for 1-2 minutes.

    • Switch the perfusion to a solution containing a known concentration of Uru-TK I.

    • Observe and record the inward current that develops as the UTKR signaling cascade activates the endogenous CaCCs.[3]

    • Continue recording until the current peaks and begins to desensitize or return to baseline.

  • Washout: Switch the perfusion back to the standard recording buffer to wash out the Uru-TK I. Allow the oocyte to recover before applying the next concentration.

  • Dose-Response Analysis: Repeat steps 5 and 6 with a range of Uru-TK I concentrations (e.g., 0.01 nM to 100 nM) to generate a dose-response curve. Plot the peak current amplitude against the logarithm of the Uru-TK I concentration to determine the EC₅₀.

References

  • Stuhmer, W. (1998). Electrophysiological recording from Xenopus oocytes. Methods in Enzymology, 293, 280-300. [Link]

  • Sun, P., & Chen, J. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2113. [Link]

  • Colman, A. (1984). Expression of exogenous DNA in Xenopus oocytes. In Transcription and Translation (pp. 271-302). Springer, Berlin, Heidelberg. [Link]

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  • Kim, D., & Chung, Y. H. (2023). Xenopus laevis Oocyte Array Fluidic Device Integrated with Microelectrodes for A Compact Two-Electrode Voltage Clamping System. Biosensors, 13(3), 320. [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology.[Link]

  • Tammaro, P., Shimomura, K., & Proks, P. (2008). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in molecular biology (Clifton, N.J.), 491, 127–139. [Link]

  • Klein, S. L. (2015). Xenopus Oocyte System for Gene Identification. Journal of Visualized Experiments, (101), e52925. [Link]

  • Miller, M., & Moody, S. A. (2018). Using the Xenopus Oocyte Toolbox. Cold Spring Harbor protocols, 2018(10). [Link]

  • Sive, H. L., Grainger, R. M., & Harland, R. M. (2000). Early Development of Xenopus Laevis: A Laboratory Manual. Cold Spring Harbor Laboratory Press.[Link]

  • Baur, R., & Sigel, E. (2017). Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments. Journal of Visualized Experiments, (119), e55047. [Link]

  • ResearchGate. (2008). Xenopus Oocytes as a Heterologous Expression System for Studying Ion Channels with the Patch-Clamp Technique. ResearchGate.[Link]

  • Sive, H. (1997). Microinjection of RNA and Preparation of Secreted Proteins from Xenopus Oocytes. Cold Spring Harbor Protocols.[Link]

  • Kawada, T., Kanda, A., Iwakoshi-Ukena, E., Ukena, K., & Satake, H. (2002). A novel invertebrate tachykinin-related peptide receptor. Biochemical and biophysical research communications, 297(5), 1161–1166. [Link]

  • Muren, J. E., & Nässel, D. R. (2000). Tachykinin-related peptides and their receptors: a review. Peptides, 21(11), 1725-1744. [Link]

  • University of Chicago. (n.d.). Protocol for preparation of oocyte cRNA. University of Chicago.[Link]

  • Ukena, K., Oumi, T., Matsushima, O., Ikeda, T., Fujita, T., Minakata, H., & Nomoto, K. (2000). Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. Peptides, 21(10), 1543–1551. [Link]

  • Kloc, M., & Etkin, L. D. (2005). Localization of RNAs to the Mitochondrial Cloud in Xenopus Oocytes through Entrapment and Association with Endoplasmic Reticulum. Molecular biology of the cell, 16(6), 2843–2854. [Link]

  • Satake, H., Kawada, T., & Kanda, A. (2003). The tachykinin-related peptide signaling pathways in invertebrates. Current medicinal chemistry, 10(13), 1141–1151. [Link]

  • Vasudevan, S., Tong, Y., & Steitz, J. A. (2007). Posttranscriptional activation of gene expression in Xenopus laevis oocytes by microRNA–protein complexes (microRNPs). Proceedings of the National Academy of Sciences of the United States of America, 104(21), 8821–8826. [Link]

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  • Fazioli, F., & Blasi, F. (1994). Structure and function of the urokinase receptor. Journal of neuro-oncology, 22(1), 7-14. [Link]

  • Gautreau, D., Cote, C. A., & Mowry, K. L. (1997). Complex formation between stage-specific oocyte factors and a Xenopus mRNA localization element. Molecular and cellular biology, 17(10), 5540–5549. [Link]

  • Ammar, M. R., Soulet, D., Gauthier, N., & Sorkin, A. (2018). Follicular cells protect Xenopus oocyte from abnormal maturation via integrin signaling downregulation and O-GlcNAcylation control. Cellular and molecular life sciences : CMLS, 75(1), 147–161. [Link]

  • Behrendt, N., Rønne, E., & Danø, K. (1995). The structure and function of the urokinase receptor, a membrane protein governing plasminogen activation on the cell surface. Biological chemistry Hoppe-Seyler, 376(5), 269–279. [Link]

  • Van Melderen, L., & Wood, T. K. (2024). Conformational change as a mechanism for toxin activation in bacterial toxin-antitoxin systems. Trends in microbiology, S0966-842X(24)00110-6. Advance online publication. [Link]

  • Behrendt, N., Rønne, E., & Danø, K. (1995). The structure and function of the urokinase receptor, a membrane protein governing plasminogen activation on the cell surface. Biological chemistry Hoppe-Seyler, 376(5), 269–279. [Link]

  • Wang, T., Zhang, P., Zhang, J., Wu, S., Yang, L., Zhang, Y., ... & Wang, Z. (2023). The Effect of TWIK-1 Two Pore Potassium Channels on Cardiomyocytes in Low Extracellular Potassium Conditions. Frontiers in Bioscience-Landmark, 28(3), 51. [Link]

  • Kawaura, K., Mita, H., Oshikata, A., Matsui, A., Koyama, M., Fujii, H., ... & Takeda, S. (2024). The Inhibition of TREK-1 K+ Channels via Multiple Compounds Contained in the Six Kamikihito Components, Potentially Stimulating Oxytocin Neuron Pathways. International Journal of Molecular Sciences, 25(9), 4905. [Link]

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Method

Application Note: Methods for Studying Uru-TK I-Induced Muscle Contraction

Introduction & Mechanistic Overview Urechistachykinin I (Uru-TK I) is a potent invertebrate tachykinin-related peptide (TRP) originally isolated from the ventral nerve cord of the echiuroid worm Urechis unicinctus ()[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Urechistachykinin I (Uru-TK I) is a potent invertebrate tachykinin-related peptide (TRP) originally isolated from the ventral nerve cord of the echiuroid worm Urechis unicinctus ()[1]. In drug development and comparative pharmacology, Uru-TK I serves as a critical tool compound for investigating the evolutionary divergence of neuropeptide signaling and G protein-coupled receptor (GPCR) activation.

Unlike vertebrate tachykinins (such as Substance P) which terminate in a highly conserved -Phe-X-Gly-Leu-Met-NH₂ motif, Uru-TK I and its analogs terminate in an -Arg-NH₂ motif ()[2]. This C-terminal arginine is the absolute structural determinant for binding to the Uru-TK receptor (UTKR). Upon binding, UTKR triggers a Gq-protein coupled cascade, activating Phospholipase C (PLC), generating Inositol trisphosphate (IP3), and releasing intracellular calcium (Ca²⁺) from the endoplasmic reticulum, which ultimately drives robust actomyosin crossbridge cycling and muscle contraction[3].

UruTK_Signaling UruTKI Uru-TK I Peptide (Arg-NH2 C-terminus) UTKR UTKR (GPCR) UruTKI->UTKR Binds Gq Gq Protein UTKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels Contraction Muscle Contraction Ca2->Contraction Myosin-Actin Crossbridge

Fig 1. Uru-TK I signaling pathway via UTKR leading to muscle contraction.

Experimental Design & Causality: The "Why" Behind the Workflow

To accurately measure Uru-TK I-induced myostimulation, researchers must carefully select their experimental models and parameters.

  • Model Selection (Cockroach Hindgut vs. Native Tissue): While Uru-TK I originates from an echiuroid worm, the cockroach (Leucophaea maderae or Periplaneta americana) hindgut is the gold-standard ex vivo model[1]. Causality: The insect hindgut expresses highly homologous TRP receptors that cross-react perfectly with Uru-TK I. It is highly robust in an organ bath, easily dissectible, and provides a much higher signal-to-noise ratio than the delicate body wall muscle of U. unicinctus.

  • Resting Tension (Preload): We apply exactly 1.0 g of resting tension during equilibration. Causality: Muscle fibers operate on a strict length-tension curve. A 1.0 g preload optimally aligns the actin and myosin filaments in invertebrate smooth muscle. Deviating from this tension masks the true efficacy (Emax) of the peptide.

  • Cumulative Dosing Strategy: Causality: GPCRs like UTKR are highly susceptible to β-arrestin-mediated desensitization (tachyphylaxis). By using a cumulative dosing regimen (adding increasing concentrations without washing out), we capture the full dose-response curve before receptor internalization blunts the contractile response.

Detailed Experimental Protocols

Protocol A: Ex Vivo Isometric Tension Recording (Self-Validating System)

Materials Required:

  • Synthetic Uru-TK I (e.g., )[4].

  • Physiological Saline (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, 10 Glucose, pH 7.2).

  • Organ bath system with an isometric force transducer.

Step-by-Step Methodology:

  • Tissue Preparation: Dissect the hindgut from an adult cockroach. Flush the lumen with cold physiological saline to remove debris.

  • Mounting: Secure one end of the hindgut to the fixed hook at the base of a 5 mL organ bath chamber. Attach the opposite end to the isometric force transducer using surgical silk.

  • Equilibration: Fill the bath with 37°C physiological saline, continuously aerated with 95% O₂ / 5% CO₂. Apply a 1.0 g resting tension. Allow the tissue to equilibrate for 45 minutes, washing with fresh saline every 15 minutes.

  • System Validation (Self-Validation Checkpoint): Apply 60 mM KCl to the bath.

    • Logic: KCl directly depolarizes the membrane, bypassing GPCRs to induce contraction.

    • Validation: If the tissue fails to contract >0.5 g, the preparation is non-viable and must be discarded. Wash out the KCl and allow tension to return to baseline before proceeding.

  • Peptide Administration: Administer Uru-TK I in half-log cumulative doses ranging from 1 nM to 1 µM. Wait for the contractile response to plateau (typically 2-3 minutes) before adding the next dose.

  • Data Acquisition: Record the peak isometric tension (in grams or millinewtons) for each concentration. Normalize the data as a percentage of the maximum KCl-induced contraction.

Workflow Prep 1. Tissue Preparation (Cockroach Hindgut) Mount 2. Organ Bath Mounting (Physiological Saline) Prep->Mount Equil 3. Equilibration (1g resting tension) Mount->Equil Dose 4. Uru-TK I Administration (Cumulative Dosing) Equil->Dose Record 5. Isometric Tension Recording Dose->Record Wash 6. Washout & Recovery Record->Wash Wash->Dose Repeat for next dose

Fig 2. Step-by-step ex vivo isometric tension recording workflow for Uru-TK I.

Protocol B: In Vitro Intracellular Calcium Imaging

To isolate the specific GPCR kinetics without the interference of endogenous tissue networks, calcium imaging in heterologous expression systems is utilized.

  • Cell Culture: Plate CHO cells stably transfected with the UTKR gene in 96-well glass-bottom plates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

  • Washing (Self-Validation Checkpoint): Wash cells three times to remove extracellular dye. Logic: Extracellular dye will cause high background fluorescence, masking the intracellular calcium spike. Ensure baseline fluorescence is stable for at least 60 seconds prior to injection.

  • Stimulation: Inject Uru-TK I (100 nM final concentration) using an automated fluidics system while continuously recording fluorescence (Ex 488 nm / Em 520 nm).

  • Analysis: Calculate the ΔF/F₀ (change in fluorescence over baseline) to quantify the receptor-mediated calcium mobilization.

Quantitative Data & Benchmarks

The following table summarizes the expected pharmacological benchmarks when studying Uru-TK I compared to its isoform (Uru-TK II) and the mammalian counterpart (Substance P) in invertebrate muscle assays[1][2].

ParameterUru-TK IUru-TK IISubstance P (Mammalian)
C-Terminal Motif -Phe-Val-Gly-Ser-Arg-NH₂-Phe-Phe-Gly-Ala-Arg-NH₂-Phe-Gly-Leu-Met-NH₂
Target Receptor UTKR (Invertebrate GPCR)UTKR (Invertebrate GPCR)NK1R (Mammalian GPCR)
EC₅₀ (Hindgut Contraction) ~10 - 50 nM~10 - 50 nM> 1 µM (Inactive)
Maximal Tension Amplitude 100% (Normalized)98% (Normalized)0%
Receptor Internalization RapidRapidN/A (No binding affinity)

Data Interpretation: The inability of Substance P to induce contraction in this model highlights the strict evolutionary requirement for the C-terminal Arginine (Arg-NH₂) in invertebrate tachykinin signaling. Substituting the Arg-NH₂ of Uru-TK I with the Met-NH₂ of Substance P completely abolishes its myostimulatory activity.

References

  • Kawada, T., Masuda, K., Satake, H., Minakata, H., Muneoka, Y., & Nomoto, K. (2000). "Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses." Peptides, 21(12), 1777-1783. URL:[Link]

  • Satake, H., Kawada, T., Nomoto, K., & Minakata, H. (2003). "Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review." Zoological Science, 20(5), 533-549. URL:[Link]

Sources

Application

application of Uru-TK I in neurological pathway studies

An Exploratory Guide to the Application of Uru-TK I in Neurological Pathway Studies Abstract The intricate network of the nervous system necessitates advanced tools for delineating specific neuronal pathways. Uru-TK I, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Exploratory Guide to the Application of Uru-TK I in Neurological Pathway Studies

Abstract

The intricate network of the nervous system necessitates advanced tools for delineating specific neuronal pathways. Uru-TK I, a tachykinin-related peptide from the echiuroid worm Urechis unicinctus, and its cognate G-protein-coupled receptor (GPCR), UTKR, present a potential platform for novel neurological research applications.[1] This document outlines a theoretical framework and detailed protocols for the utilization of a fluorescently-labeled Uru-TK I (hereafter referred to as Uru-TK I-Fluor) as a high-specificity probe for mapping the distribution and connectivity of UTKR-expressing neurons. By leveraging the high-affinity interaction between Uru-TK I and its receptor, this approach offers a potential method for targeted neuronal population labeling, providing a valuable tool for researchers in neuroscience and drug development. This application note serves as a comprehensive guide, detailing the synthesis, validation, and application of Uru-TK I-Fluor for in vitro and in situ neurological studies.

Introduction: A Novel Ligand-Receptor System for Neuronal Mapping

The study of neuronal circuits is fundamental to understanding brain function and pathology. While traditional tracers have been invaluable, there is a growing need for tools that can identify and map functionally distinct neuronal populations. Tachykinin systems, with their diverse expression and function in the central and peripheral nervous systems, offer a rich source of potential targets for such tools.[2][3]

Uru-TK I is a tachykinin-related peptide that has been shown to be an endogenous ligand for the UTKR.[1] The high affinity and specificity of this ligand-receptor pair form the basis of the proposed application. By conjugating a fluorescent dye to Uru-TK I, we can create a powerful probe, Uru-TK I-Fluor, capable of binding to and labeling neurons that express UTKR. This would allow for the high-resolution visualization of these specific neuronal populations within complex tissue, a significant advantage over less specific tracing methods.

This guide provides a comprehensive set of protocols for the synthesis, purification, and validation of Uru-TK I-Fluor, as well as its application in mapping UTKR-expressing neurons in both cell culture and brain tissue slices.

Principle of the Method

The core principle of this application is the specific binding of the fluorescently-labeled Uru-TK I to its receptor, UTKR, on the surface of neurons. This allows for the direct visualization of the distribution of these receptors, and by extension, the neurons that express them. The workflow can be broken down into three main stages:

  • Synthesis and Purification of Uru-TK I-Fluor: A fluorescent dye is covalently attached to the Uru-TK I peptide, followed by purification to remove unreacted components.

  • In Vitro Validation: The binding characteristics of Uru-TK I-Fluor are assessed in a controlled cell culture environment to ensure that the labeling process has not compromised its affinity or specificity for UTKR.

  • In Situ Application: Uru-TK I-Fluor is applied to brain tissue slices to map the anatomical distribution of UTKR-expressing neurons.

Workflow cluster_prep Probe Preparation cluster_validation In Vitro Validation cluster_application In Situ Application peptide Uru-TK I Peptide conjugation Conjugation Reaction peptide->conjugation dye Amine-Reactive Fluorophore dye->conjugation hplc HPLC Purification conjugation->hplc probe Purified Uru-TK I-Fluor hplc->probe binding_assay Binding & Competition Assays probe->binding_assay incubation Incubation with Uru-TK I-Fluor cells Neuronal Cell Culture (UTKR-expressing) cells->binding_assay validation_result Validated Probe Specificity & Affinity binding_assay->validation_result validation_result->incubation tissue Brain Tissue Slices tissue->incubation imaging Fluorescence Microscopy incubation->imaging mapping Mapping of UTKR-Expressing Neurons imaging->mapping GPCR_Signaling UruTK_Fluor Uru-TK I-Fluor UTKR UTKR (GPCR) UruTK_Fluor->UTKR Binding G_protein G-protein (Gq/11 or Gi/o) UTKR->G_protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascades (e.g., PKC, PKA) Second_Messenger->Kinase_Cascade Neuronal_Response Neuronal Response (e.g., Modulation of Ion Channels, Gene Expression) Kinase_Cascade->Neuronal_Response

Figure 2: Postulated signaling pathway of UTKR upon binding of Uru-TK I-Fluor.
Protocol 3: In Situ Mapping of UTKR-Expressing Neurons

This protocol describes the use of Uru-TK I-Fluor to label and visualize UTKR-expressing neurons in fixed brain slices. This method is analogous to receptor autoradiography but uses fluorescence detection. [4][5] Materials:

  • Animal model (e.g., rat or mouse)

  • Perfusion and fixation solutions (e.g., PBS and 4% PFA)

  • Cryostat or vibratome for tissue sectioning

  • Cryoprotectant solution (e.g., 30% sucrose in PBS)

  • Validated Uru-TK I-Fluor

  • Binding buffer (as in Protocol 2)

  • Wash buffer (e.g., Tris-buffered saline)

  • Mounting medium with DAPI

  • Fluorescence or confocal microscope

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose solution until it sinks.

    • Freeze the brain and cut 20-40 µm thick sections using a cryostat. Mount the sections on charged microscope slides.

  • Receptor Labeling:

    • Rehydrate the tissue sections in PBS.

    • Incubate the sections with Uru-TK I-Fluor at its optimal concentration (determined from in vitro assays) in binding buffer for 2-4 hours at room temperature.

    • To determine non-specific binding, incubate adjacent sections with the same concentration of Uru-TK I-Fluor plus a 100-fold excess of unlabeled Uru-TK I. [5]

  • Washing and Mounting:

    • Wash the sections extensively in wash buffer (e.g., 3 x 10 minutes) to remove unbound probe.

    • Perform a final rinse in distilled water.

    • Allow the slides to air dry in the dark.

    • Coverslip the sections using an anti-fade mounting medium containing DAPI.

  • Imaging and Analysis:

    • Image the labeled sections using a fluorescence or confocal microscope.

    • Acquire images of both the total binding and non-specific binding sections using identical imaging parameters.

    • The specific binding is determined by the difference in fluorescence between the total and non-specific binding sections.

    • The anatomical location of the labeled neurons can be identified using a brain atlas.

Validation with Immunohistochemistry (Hypothetical): If an antibody against UTKR were available, a crucial validation step would be to perform immunohistochemistry on adjacent sections or co-labeling on the same section to confirm that the Uru-TK I-Fluor signal co-localizes with the UTKR antibody signal.

Expected Results and Interpretation

Successful application of Uru-TK I-Fluor should result in specific and high-contrast labeling of neuronal cell bodies and processes in regions of the brain that express UTKR. The in vitro validation assays should confirm high-affinity, saturable, and specific binding. In brain sections, the fluorescence signal should be significantly higher in the "total binding" sections compared to the "non-specific binding" sections. The distribution pattern of the labeled neurons will provide novel insights into the anatomical organization of the Uru-TK I/UTKR system.

Conclusion

The protocols detailed in this application note provide a roadmap for the novel use of Uru-TK I as a tool for mapping specific neuronal pathways. While this application is currently theoretical, it is based on sound scientific principles of ligand-receptor interactions and established methodologies in neuroscience. The development and validation of Uru-TK I-Fluor could provide researchers with a powerful new tool for dissecting the complex circuitry of the nervous system and for identifying potential new targets for therapeutic intervention.

References

  • Mantyh, P. W., et al. (1989). Autoradiographic Localization and Characterization of Tachykinin Receptor Binding Sites in the Rat Brain and Peripheral Tissues. The Journal of Neuroscience, 9(1), 258-279. [Link]

  • Rigby, M., et al. (2005). Species Differences in Tachykinin Receptor Distribution: Further Evidence That the Substance P (NK1) Receptor Predominates in Human Brain. Neuroscience, 133(4), 1013-1021. [Link]

  • Hintzen, J. C. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

  • CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. CD Formulation. [Link]

  • Nässel, D. R., et al. (2019). Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. Frontiers in Neuroscience. [Link]

  • Hintzen, J. C. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ResearchGate. [Link]

  • Hintzen, J. C. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. SB-PEPTIDE. [Link]

  • Mantyh, P. W., et al. (1989). Autoradiographic localization and characterization of tachykinin receptor binding sites in the rat brain and peripheral tissues. Journal of Neuroscience, 9(1), 258-279. [Link]

  • Gifford Bioscience. (n.d.). Receptor Autoradiography Assay. Gifford Bioscience. [Link]

  • Palacios, J. M., & Dietl, M. M. (1987). Regulatory peptide receptors: visualization by autoradiography. Experientia, 43(7), 750-761. [Link]

  • Satake, H., & Kawada, T. (2006). Overview of the primary structure, tissue-distribution, and functions of tachykinins and their receptors. Current Drug Targets, 7(8), 963-974. [Link]

  • Doll, C., et al. (2019). In situ visualization of opioid and cannabinoid drug effects using phosphosite-specific GPCR antibodies. Scientific Reports, 9(1), 1-14. [Link]

  • Shigematsu, K. (2024). Autoradiographic Techniques for Tissue Receptor Visualization. Journal of Histotechnology, 1-10. [Link]

  • Borroto-Escuela, D. O., et al. (2017). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Current Protocols in Pharmacology, 78(1), 1-22. [Link]

  • Diz, D. I., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments, (112), e54030. [Link]

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Method

Application Notes and Protocols: Uru-TK I as a Tool for Studying GPCR Signaling

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Deciphering the Complexity of GPCR Signaling G-protein coupled receptors (GPCRs) represent t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Deciphering the Complexity of GPCR Signaling

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing a pivotal role in nearly every physiological process.[1] Their function as signal transducers for a vast array of extracellular stimuli, including hormones, neurotransmitters, and peptides, makes them a primary target for approximately 40% of all modern therapeutic drugs. The intricate nature of GPCR signaling, with its multiple downstream pathways and regulatory mechanisms, presents both a challenge and an opportunity for drug discovery and fundamental research. Understanding the nuances of how these receptors are activated and how they propagate signals within the cell is crucial for the development of novel and more effective therapeutics.

This document provides a detailed guide to utilizing Urechistachykinin I (Uru-TK I), an invertebrate tachykinin-related peptide, as a specific and potent tool for the study of GPCR signaling. We will delve into the background of Uru-TK I and its cognate receptor, the Urechistachykinin receptor (UTKR), and provide detailed, field-proven protocols for its application in a variety of key GPCR assays.

Uru-TK I and its Receptor: A Model System for Peptide-Activated GPCRs

Uru-TK I is a neuropeptide originally isolated from the ventral nerve cord of the echiuroid worm, Urechis unicinctus.[2] It belongs to the tachykinin family of peptides, which are characterized by a conserved C-terminal motif.[3] The amino acid sequence of Uru-TK I is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2.[1][4]

Table 1: Physicochemical Properties of Uru-TK I

PropertyValueSource
Amino Acid Sequence H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[1][4]
Molecular Formula C50H85N19O14[1][3]
Molecular Weight ~1188.3 g/mol Calculated from formula
Solubility Soluble in water and aqueous buffersGeneral peptide property

The biological effects of Uru-TK I are mediated by its specific receptor, the Urechistachykinin receptor (UTKR), a member of the GPCR superfamily.[2] Functional studies have demonstrated that UTKR, upon activation by Uru-TK I, couples to a calcium-dependent signal transduction pathway.[2] This strongly indicates that UTKR primarily signals through the Gq/11 family of G-proteins .

The Uru-TK I/UTKR Signaling Pathway

Activation of the UTKR by Uru-TK I initiates a well-characterized signaling cascade. This makes the Uru-TK I/UTKR system an excellent model for studying Gq-mediated GPCR signaling. The key steps are as follows:

  • Ligand Binding: Uru-TK I binds to the extracellular domain of the UTKR.

  • Conformational Change: Ligand binding induces a conformational change in the receptor.

  • G-protein Activation: The activated receptor recruits and activates the heterotrimeric Gq protein, catalyzing the exchange of GDP for GTP on the Gαq subunit.

  • Effector Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, such as protein kinase C (PKC), leading to a cellular response.

GPCR_Signaling_Pathway UruTK Uru-TK I UTKR UTKR (GPCR) UruTK->UTKR Binds Gq Gq Protein (αβγ) UTKR->Gq Activates Gq_active Gαq-GTP Gq->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Uru-TK I/UTKR Gq-mediated signaling pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for using Uru-TK I to study various aspects of GPCR signaling. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay directly measures the primary downstream signaling event of the Gq pathway activated by Uru-TK I.

Principle: Cells expressing the UTKR are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with Uru-TK I, the release of intracellular calcium leads to an increase in fluorescence, which is measured over time.

Materials:

  • HEK293 cells (or other suitable host cells) stably or transiently expressing the Urechistachykinin receptor (UTKR).

  • Uru-TK I peptide.

  • Fluo-4 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: a. Seed UTKR-expressing cells into a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: a. Prepare a 2X dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. b. Carefully remove the culture medium from the cells and add an equal volume of the 2X dye loading solution to each well. c. Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Uru-TK I Preparation: a. Prepare a 10 mM stock solution of Uru-TK I in sterile water or DMSO. b. On the day of the experiment, prepare serial dilutions of Uru-TK I in HBSS with 20 mM HEPES at 5X the final desired concentrations.

  • Fluorescence Measurement: a. Set the fluorescence plate reader to record fluorescence kinetically (excitation ~490 nm, emission ~525 nm). b. Record a stable baseline fluorescence for 10-20 seconds. c. Use the instrument's injector to add the Uru-TK I dilutions to the wells while continuously recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀). b. Plot the F/F₀ values against the logarithm of the Uru-TK I concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start PlateCells Plate UTKR-expressing cells in 96/384-well plate Start->PlateCells Incubate1 Incubate overnight PlateCells->Incubate1 LoadDye Load cells with Fluo-4 AM Incubate1->LoadDye Incubate2 Incubate at 37°C LoadDye->Incubate2 MeasureFluorescence Measure baseline and post-injection fluorescence Incubate2->MeasureFluorescence PrepareLigand Prepare Uru-TK I serial dilutions PrepareLigand->MeasureFluorescence AnalyzeData Analyze data and determine EC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol 2: cAMP Accumulation/Inhibition Assay

While the primary pathway for UTKR is Gq, some tachykinin receptors can also couple to Gs or Gi proteins. This assay can be used to investigate potential secondary signaling pathways of UTKR.

Principle: This assay measures changes in intracellular cyclic AMP (cAMP) levels. For Gs-coupled receptors, agonist stimulation increases cAMP. For Gi-coupled receptors, agonist stimulation inhibits the forskolin-stimulated increase in cAMP.

Materials:

  • UTKR-expressing cells.

  • Uru-TK I peptide.

  • Forskolin (for Gi-coupled assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed UTKR-expressing cells in a suitable microplate as per the cAMP assay kit instructions.

  • Cell Stimulation:

    • For Gs pathway: a. Prepare serial dilutions of Uru-TK I. b. Add the dilutions to the cells and incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

    • For Gi pathway: a. Prepare serial dilutions of Uru-TK I. b. Prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM). c. Co-incubate the cells with the Uru-TK I dilutions and forskolin for the recommended time.

  • cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For Gs pathway: Plot the cAMP concentration against the logarithm of the Uru-TK I concentration and determine the EC50.

    • For Gi pathway: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the Uru-TK I concentration and determine the IC50.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.

Principle: A common method for this assay is to use cells co-expressing the GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment. Ligand-induced recruitment of β-arrestin brings the two fragments together, reconstituting the active enzyme, which then acts on a substrate to produce a detectable signal.

Materials:

  • Cell line co-expressing UTKR and β-arrestin fusion proteins (e.g., from DiscoveRx, Promega).

  • Uru-TK I peptide.

  • Assay reagents and substrate provided with the β-arrestin recruitment assay kit.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in a white, opaque microplate according to the manufacturer's protocol.

  • Ligand Addition: a. Prepare serial dilutions of Uru-TK I in the assay buffer. b. Add the dilutions to the cells.

  • Incubation: Incubate the plate for the time specified in the assay protocol (typically 60-90 minutes) at room temperature or 37°C.

  • Signal Detection: a. Add the detection reagents and substrate to the wells. b. Incubate for the recommended time to allow for signal development. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Plot the luminescence signal against the logarithm of the Uru-TK I concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Data Presentation and Interpretation

Table 2: Expected Pharmacological Parameters for Uru-TK I at the Urechistachykinin Receptor (UTKR)

AssayParameterExpected ValueNotes
Calcium Mobilization EC50~1 nM[5]This is the primary signaling pathway for UTKR. A potent response is expected.
cAMP Accumulation (Gs) EC50> 1 µM (or no response)Tachykinin receptors do not typically signal strongly through Gs.
cAMP Inhibition (Gi) IC50> 1 µM (or no response)While some tachykinin receptors may couple to Gi, it is not the primary pathway.
β-Arrestin Recruitment EC501-100 nMThe potency for β-arrestin recruitment can vary and may be different from G-protein activation.

Conclusion

Uru-TK I, in conjunction with its cognate receptor UTKR, serves as a valuable and specific tool for the investigation of Gq-mediated GPCR signaling. The protocols outlined in this guide provide a robust framework for characterizing the pharmacological and functional properties of this peptide-receptor system. By employing these assays, researchers can gain deeper insights into the mechanisms of GPCR activation, signaling, and regulation, which can be extrapolated to other peptide-activated GPCRs of therapeutic interest. The detailed, step-by-step nature of these protocols, coupled with the rationale behind each step, is intended to empower both novice and experienced researchers in their exploration of the complex world of GPCR signaling.

References

  • Zhang, R., et al. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available from: [Link]

  • Bio-Synthesis Inc. Urechistachykinins Products, Tachykinin Peptides. Available from: [Link]

  • QYAOBIO. Tachykinin Related Peptide. Available from: [Link]

  • Satake, H., et al. (1999). Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus. Biochemical and Biophysical Research Communications, 264(2), 575-580. Available from: [Link]

  • Ikeda, T., et al. (1993). Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus.
  • Satake, H., et al. (2000). Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. Journal of Biological Chemistry, 275(50), 39139-39145. Available from: [Link]

  • Kawada, T., et al. (2002). A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis. FEBS Letters, 528(1-3), 131-135.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. Available from: [Link]

  • Steinhoff, M. S., et al. (2014). Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease. Physiological Reviews, 94(1), 265-301. Available from: [Link]

  • Kawada, T., et al. (2002). Activation of UTKR by Uru-TKs. ResearchGate. Available from: [Link]

Sources

Application

Advanced Protocol for the Site-Specific Radiolabeling of Uru-TK I for In Vitro Receptor Assays

Executive Summary Urechistachykinin I (Uru-TK I) is a highly conserved invertebrate tachykinin-related peptide originally isolated from the ventral nerve cords of the echiuroid worm Urechis unicinctus[1]. It serves as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Urechistachykinin I (Uru-TK I) is a highly conserved invertebrate tachykinin-related peptide originally isolated from the ventral nerve cords of the echiuroid worm Urechis unicinctus[1]. It serves as the primary endogenous agonist for the urechistachykinin receptor (UTKR), a G-protein-coupled receptor (GPCR) that mediates calcium-dependent signal transduction[2],[3]. To effectively characterize the pharmacological profile, receptor kinetics, and binding affinity of UTKR in vitro, researchers require a radioligand of exceptionally high specific activity and structural fidelity. This application note details a field-proven, site-specific indirect radioiodination strategy utilizing the Bolton-Hunter reagent, optimized for Uru-TK I.

Mechanistic Rationale: The Radiolabeling Challenge & Solution

The Limitation of Direct Oxidative Iodination

The standard approach for peptide radiolabeling is direct electrophilic radioiodination (e.g., the Chloramine-T or Iodo-Gen methods), which incorporates 125I into the phenol ring of Tyrosine (Tyr) or the imidazole ring of Histidine (His)[4],[5]. However, the primary amino acid sequence of Uru-TK I is Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[1]. The complete absence of Tyr and His residues renders direct oxidative iodination impossible without synthesizing a mutated analog (such as [Tyr 0 ]-Uru-TK I), which carries a high risk of altering the peptide's native receptor binding affinity[6].

The Bolton-Hunter Advantage and Site-Specificity

To preserve the native sequence and biological activity of Uru-TK I, indirect radioiodination via the Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate, SHPP) is the optimal methodology[4]. The N-hydroxysuccinimide (NHS) ester of the pre-iodinated Bolton-Hunter reagent reacts selectively with primary amines to form a stable amide bond[7].

Expert Insight: Because the Uru-TK I sequence lacks Lysine (Lys) residues, there are no competing ϵ -amino groups. Consequently, the Bolton-Hunter reagent will react exclusively with the α -amino group of the N-terminal Leucine. This biochemical absolute guarantees a 100% site-specific, mono-labeled product, eliminating the heterogeneous radioligand populations that typically plague peptide labeling and complicate Scatchard analysis.

G N1 [125I]-Bolton-Hunter Reagent (NHS-Ester) N3 Conjugation Reaction (0.1 M Borate Buffer, pH 8.5) N1->N3 N2 Uru-TK I Peptide (N-terminal Leucine) N2->N3 N4 Quenching (0.2 M Glycine) N3->N4 15 min, 0°C N5 RP-HPLC Purification (C18 Column, ACN/H2O Gradient) N4->N5 Stop Reaction N6 [125I]-BH-Uru-TK I Radioligand N5->N6 Isolate Peak N7 In Vitro Binding Assay (UTKR-expressing Membranes) N6->N7 Tracer Addition N8 Scintillation Counting (Kd & Bmax Determination) N7->N8 Filtration & Wash

Figure 1: Workflow for indirect radioiodination of Uru-TK I and UTKR binding assay.

Experimental Protocols

Protocol A: Conjugation of[ 125I ]-Bolton-Hunter Reagent to Uru-TK I

Note: This protocol utilizes commercially available pre-labeled [ 125I ]-Bolton-Hunter Reagent (~2000 Ci/mmol) to avoid the hazards of handling volatile free radioiodine.

  • Peptide Preparation: Dissolve 5 µg of lyophilized Uru-TK I in 10 µL of 0.1 M Sodium Borate buffer (pH 8.5). Causality: The pH must be strictly maintained at 8.5 to ensure the N-terminal α -amine is deprotonated and nucleophilic, which is required for efficient NHS-ester attack[7].

  • Conjugation: Transfer the peptide solution into a microcentrifuge tube containing 1 mCi of dry [ 125I ]-Bolton-Hunter reagent (solvent evaporated under a gentle stream of nitrogen).

  • Incubation: Incubate the reaction mixture on ice (0°C) for 15 to 30 minutes with continuous, gentle agitation[6].

  • Quenching (Self-Validation Step): Terminate the reaction by adding 50 µL of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5). Incubate for an additional 5 minutes at 0°C. Causality: Glycine contains a highly reactive primary amine that scavenges any unreacted Bolton-Hunter NHS-esters, preventing cross-linking or off-target labeling during subsequent steps[6].

Protocol B: RP-HPLC Purification of the Radioligand

To ensure the assay's trustworthiness, the labeled peptide must be separated from unlabeled peptide, quenched glycine-conjugates, and hydrolyzed Bolton-Hunter reagent.

  • Column Preparation: Equilibrate an analytical C18 Reversed-Phase HPLC column with 95% Solvent A (0.1% TFA in H2​O ) and 5% Solvent B (0.1% TFA in Acetonitrile).

  • Injection: Inject the quenched reaction mixture onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 60% Solvent B over 40 minutes at a flow rate of 1 mL/min.

  • Fraction Collection: Monitor the eluate using an inline flow scintillation detector and a UV detector (214 nm). Collect the major radioactive peak. The [ 125I ]-BH-Uru-TK I will elute later than the unlabeled Uru-TK I due to the increased hydrophobicity imparted by the iodinated phenol ring.

  • Storage: Aliquot the purified radioligand, lyophilize, and store at -20°C.

Protocol C: In Vitro Radioligand Binding Assay on UTKR
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing UTKR[3]. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl2​ , 0.02% BSA, and protease inhibitors). Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the pellet in assay buffer to a concentration of 1 mg/mL protein.

  • Saturation Binding Setup: In 96-well deep-well plates, combine:

    • 50 µL of[ 125I ]-BH-Uru-TK I (serial dilutions ranging from 0.01 nM to 10 nM).

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 1 µM unlabeled Uru-TK I (to determine Non-Specific Binding).

    • 100 µL of UTKR membrane suspension (100 µg protein/well).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly basic Uru-TK I peptide to the filter matrix.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Dry the filters and quantify bound radioactivity using a gamma scintillation counter.

Quantitative Data & Expected Assay Parameters

The following table summarizes the expected quantitative parameters for a successfully validated Uru-TK I radiolabeling and UTKR binding workflow, serving as a benchmark for quality control.

ParameterExpected ValueMechanistic Note / Justification
Specific Activity ~2000 Ci/mmolIndicates successful mono-iodination at the N-terminal Leucine via the Bolton-Hunter reagent.
Radiochemical Yield 30% – 45%Calculated post-RP-HPLC purification; typical for NHS-ester conjugations in aqueous borate buffers.
Receptor Affinity ( Kd​ ) 1.0 – 5.0 nMCorrelates tightly with the functional EC50​ (~1 nM) observed in UTKR-expressing Xenopus oocyte electrophysiology assays[2].
Non-Specific Binding < 15% of Total BindingAchieved via 0.5% PEI filter pre-treatment and 0.02% BSA in the assay buffer to prevent plastic adsorption.

References

  • Activation of UTKR by Uru-TKs Source: ResearchGate URL: [Link]

  • Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus Source: PubMed (NIH) URL: [Link]

  • A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis Source: PubMed (NIH) URL: [Link]

  • Iodination of Proteins with Bolton-Hunter Reagent Source: G-Biosciences URL: [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125 Source: PMC - NIH URL: [Link]

  • Radiolabeling of amyloid-beta peptides Source: PubMed (NIH) URL: [Link]

Sources

Method

Application Note: High-Throughput and Mechanistic Methodologies for Measuring Uru-TK I Dose-Response Curves

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide for the accurate determination of inhibitor potency against the novel tyrosine kinase Uru-TK I.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the accurate determination of inhibitor potency against the novel tyrosine kinase Uru-TK I. We present three robust methodologies for generating dose-response curves: a luminescence-based assay ideal for high-throughput screening, a fluorescence polarization assay suited for detailed mechanistic studies, and the gold-standard radiometric assay for orthogonal validation. Each protocol is accompanied by an in-depth explanation of the underlying principles, step-by-step instructions, and data analysis guidelines to ensure the generation of reliable and reproducible IC50 values.

Introduction to Uru-TK I and Dose-Response Analysis

Uru-TK I is a recently identified receptor tyrosine kinase implicated in aberrant cellular proliferation and signaling pathways. Its dysregulation is associated with several disease states, making it a critical target for therapeutic intervention.[1][2] The development of small molecule inhibitors against Uru-TK I requires precise quantification of their potency and efficacy.

The dose-response curve is a fundamental tool in pharmacology for characterizing the relationship between the concentration of a compound and its biological effect.[3][4] From this curve, the half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of an inhibitor required to reduce the activity of its target by 50%.[5][6] This parameter is essential for ranking compound potency, understanding structure-activity relationships (SAR), and selecting lead candidates for further development.[7] This guide details validated methods for generating high-quality dose-response curves for Uru-TK I inhibitors.

Foundational Concepts in Kinase Inhibition Assays

Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate (peptide or protein).[2] Inhibition of this process by a small molecule is the basis for screening and characterization assays. The choice of assay technology depends on the specific research goal, such as high-throughput screening (HTS) or detailed kinetic studies.

Key Parameters from Dose-Response Curves:

  • IC50/EC50: The concentration of an inhibitor (IC50) or agonist (EC50) that produces 50% of the maximal response.[6][8][9]

  • Hill Slope: Describes the steepness of the curve and can provide insights into the cooperativity of the inhibitor-enzyme interaction.[3][10]

  • Top and Bottom Plateaus: Represent the maximal and minimal signals of the assay, corresponding to 0% and 100% inhibition, respectively.[3]

Experimental Design for Robust Dose-Response Curves

A well-designed experiment is crucial for obtaining reliable data. Key considerations include:

  • Serial Dilutions: Prepare a series of inhibitor concentrations, typically using a 3-fold or 10-fold dilution series over a broad range (e.g., from 100 µM to 1 pM) to capture the full sigmoidal curve.[11]

  • Controls:

    • Positive Control (0% Inhibition): Contains the kinase, substrate, and ATP, but no inhibitor (vehicle, e.g., DMSO, only). This represents maximum kinase activity.

    • Negative Control (100% Inhibition): Lacks the kinase or contains a known potent inhibitor to establish the baseline signal.

  • Replicates: Each concentration and control should be run in triplicate or quadruplicate to ensure statistical significance.

Protocol 1: Luminescence-Based Assay for High-Throughput Screening

Luminescence-based assays, such as Promega's ADP-Glo™, are homogeneous "mix-and-read" assays well-suited for HTS.[12][13] They measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[14]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, after the Uru-TK I kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the Uru-TK I activity.[14]

Experimental Workflow: Luminescence Assay

G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A 1. Add Inhibitor Dilutions (e.g., 2 µL) B 2. Add Uru-TK I Enzyme (e.g., 2 µL) A->B C 3. Pre-incubate (15 min at RT) B->C D 4. Initiate with Substrate/ATP Mix (e.g., 2 µL of Uru-TK I Substrate Peptide & ATP) C->D E 5. Incubate (60 min at RT) D->E F 6. Add ADP-Glo™ Reagent (5 µL, stops reaction, depletes ATP) E->F G 7. Incubate (40 min at RT) F->G H 8. Add Kinase Detection Reagent (10 µL, converts ADP to ATP, generates light) G->H I 9. Incubate (30 min at RT) H->I J 10. Read Luminescence I->J

Caption: Workflow for the Uru-TK I luminescence-based kinase assay.

Detailed Protocol
  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of each inhibitor concentration to the wells of a white, 384-well assay plate. Include wells with DMSO only for positive controls.[15]

  • Enzyme Addition: Add 2 µL of Uru-TK I enzyme diluted in kinase reaction buffer to all wells except the negative controls.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of a mixture containing the Uru-TK I substrate peptide and ATP.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is within the linear range.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis
  • Subtract the average signal of the negative control (no enzyme) from all other wells.

  • Normalize the data by setting the average signal of the positive control (DMSO only) as 100% activity and the negative control as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response model to determine the IC50 value.[15]

ParameterExample ValueDescription
Uru-TK I Enzyme5 ng/wellFinal concentration
Substrate Peptide0.2 µg/µLPoly(Glu, Tyr) 4:1 or specific peptide
ATP10 µMConcentration near the Km for ATP
Plate Type384-well, whiteLow-volume, solid bottom for luminescence

Protocol 2: Fluorescence Polarization (FP) Assay for Mechanistic Studies

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is well-suited for kinase assays.[16] It measures the change in the tumbling rate of a small fluorescently labeled tracer molecule upon binding to a larger protein, providing a homogeneous format for determining inhibitor potency.[17][18]

Principle of the FP Kinase Assay

This assay uses a competitive format. The Uru-TK I reaction produces a phosphorylated substrate. A phosphospecific antibody and a fluorescently labeled phosphopeptide tracer are then added. The antibody will bind to either the tracer or the phosphorylated substrate from the kinase reaction. When the antibody binds the small tracer, the complex tumbles slowly, emitting highly polarized light. When the kinase reaction produces a high amount of phosphorylated product, it competes with the tracer for antibody binding. The unbound tracer tumbles rapidly, emitting depolarized light. Therefore, high kinase activity results in a low FP signal, and inhibition of the kinase results in a high FP signal.

Experimental Workflow: FP Assay

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Acquisition A 1. Add Inhibitor, Uru-TK I Enzyme, Substrate, and ATP to wells B 2. Incubate to allow phosphorylation (e.g., 60 min at RT) A->B C 3. Add Stop/Detection Mix (EDTA, anti-phospho antibody, FP tracer) B->C D 4. Incubate to reach binding equilibrium (e.g., 30 min at RT) C->D E 5. Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) D->E

Caption: Workflow for the Uru-TK I Fluorescence Polarization assay.

Detailed Protocol
  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a black, low-volume 384-well plate, add the inhibitor, Uru-TK I enzyme, a suitable peptide substrate, and ATP. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow substrate phosphorylation.

  • Reaction Termination and Detection: Add a stop/detection mixture containing EDTA (to chelate Mg2+ and stop the kinase reaction), a phosphospecific antibody, and the fluorescent tracer.

  • Equilibration: Incubate for an additional 30-60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization in millipolarization units (mP) on a suitable plate reader. Using red-shifted dyes can help reduce interference from compound autofluorescence.[19]

Data Analysis
  • The raw data is in mP units.

  • Normalize the data using positive (no inhibitor, low mP) and negative (no enzyme, high mP) controls.

  • Plot the normalized signal (or % inhibition) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic model to calculate the IC50.

ParameterExample ValueDescription
Uru-TK I Enzyme10 nMFinal concentration
Substrate Peptide100 nMSpecific peptide for Uru-TK I
ATP50 µMConcentration near the Km for ATP
FP Tracer1 nMFluorescently labeled phosphopeptide
Antibody5 nMAnti-phospho-substrate specific antibody
Plate Type384-well, blackLow-volume, non-binding surface

Protocol 3: Radiometric [γ-³²P]-ATP Assay for Gold-Standard Validation

Radiometric assays are considered the "gold standard" for measuring kinase activity due to their high sensitivity and direct measurement of phosphate incorporation.[1][20][21] They utilize ATP radiolabeled with ³²P at the gamma-phosphate position ([γ-³²P]ATP).

Principle of the Radiometric Assay

Uru-TK I catalyzes the transfer of the radiolabeled ³²P-phosphate from [γ-³²P]ATP to a substrate peptide. The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the peptide substrate. After washing away the unbound ATP, the amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.[20][22]

Experimental Workflow: Radiometric Assay

G cluster_0 Kinase Reaction (in microfuge tubes) cluster_1 Separation & Washing cluster_2 Quantification A 1. Prepare Reaction Mix (Buffer, Substrate, Inhibitor, Uru-TK I) B 2. Initiate with [γ-³²P]ATP Mix A->B C 3. Incubate (30 min at 30°C) B->C D 4. Stop reaction & spot onto phosphocellulose membrane C->D E 5. Wash membrane multiple times (e.g., with phosphoric acid) D->E F 6. Quantify radioactivity (Scintillation counting or Phosphorimager) E->F

Caption: Workflow for the Uru-TK I radiometric [γ-³²P]-ATP assay.

Detailed Protocol

Safety Precaution: All work with radioactive materials must be performed in designated areas following institutional safety guidelines.

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, Uru-TK I enzyme, substrate peptide, and the desired concentration of inhibitor.

  • Reaction Initiation: Start the reaction by adding the [γ-³²P]ATP mixture (spiked with cold ATP to the desired final concentration).[22]

  • Incubation: Incubate the reaction at 30°C for 30 minutes. The reaction must be maintained in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding phosphoric acid.

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

  • Washing: Immerse the membrane in a beaker of phosphoric acid and wash several times to remove unbound [γ-³²P]ATP.[23]

  • Quantification: After a final wash with acetone and air-drying, quantify the radioactivity on the membrane using a liquid scintillation counter or by exposing it to a phosphor screen and imaging.[23]

Data Analysis
  • The raw data is in counts per minute (CPM) or digital light units (DLU).

  • Subtract the background counts (from a no-enzyme control) from all measurements.

  • Normalize the data, setting the uninhibited control to 100% activity.

  • Plot percent inhibition versus the log of inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC50.

Data Fitting and Interpretation

Regardless of the assay method, the final step is to generate the dose-response curve by plotting the normalized response against the logarithm of the inhibitor concentration. This data is then fitted to a nonlinear regression model.[3][10]

Four-Parameter Logistic Model

The most common model for dose-response analysis is the four-parameter logistic (4PL) model:[3][10]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X)*HillSlope))

Where:

  • Y is the response.

  • X is the logarithm of the inhibitor concentration.

  • Top and Bottom are the plateaus of the curve.

  • LogIC50 is the logarithm of the concentration that gives a response halfway between the Top and Bottom.

  • HillSlope describes the steepness of the curve.

Visualizing the Dose-Response Curve

G cluster_0 Dose-Response Curve for Uru-TK I Inhibitor origin y_axis Percent Inhibition (%) origin->y_axis 100 50  0 x_axis Log [Inhibitor Concentration] origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p6 p4->p6 p5 IC50 p7 p6->p7 p8 p7->p8 ic50_y ic50_y->p5 ic50_x ic50_x->p5

Sources

Application

Application Note: Commercial Sourcing, Handling, and Functional Characterization of Uru-TK I Peptide

Biological Context and Mechanistic Overview Urechistachykinin I (Uru-TK I) is an invertebrate tachykinin-related peptide (TRP) originally isolated from the ventral nerve cords of the echiuroid worm Urechis unicinctus[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context and Mechanistic Overview

Urechistachykinin I (Uru-TK I) is an invertebrate tachykinin-related peptide (TRP) originally isolated from the ventral nerve cords of the echiuroid worm Urechis unicinctus[1]. Characterized by the highly conserved sequence LRQSQFVGSR-NH2, Uru-TK I exhibits a unique dual-functionality that makes it a highly valuable tool compound in both neuropharmacology and antimicrobial drug development[2].

Mechanistically, Uru-TK I operates via two distinct, independent pathways:

  • Neuromodulation via GPCR Activation: Uru-TK I binds to the urechistachykinin receptor (UTKR), a G-protein-coupled receptor (GPCR). The C-terminal amidation (-NH2) is strictly required for receptor recognition; free acid variants fail to induce a response[1]. Binding triggers a Gq-coupled signaling cascade, leading to intracellular calcium mobilization and subsequent smooth muscle contraction[2].

  • Antimicrobial Membrane Permeabilization: Independent of receptor binding, Uru-TK I exhibits potent antimicrobial activity against various pathogens without inducing hemolytic toxicity in mammalian cells[]. The mechanism is driven by the peptide's structural hydrophobicity. Specifically, the phenylalanine residue at position 6 (Phe-6) facilitates insertion into the bacterial cell envelope, causing membrane permeabilization (measurable via propidium iodide influx) and rapid cell death[4].

UruTKI_Workflow cluster_GPCR Neuromodulation Pathway cluster_Anti Antimicrobial Pathway UruTKI Uru-TK I Peptide (LRQSQFVGSR-NH2) UTKR UTKR (GPCR) UruTKI->UTKR Receptor Binding Membrane Bacterial Cell Envelope UruTKI->Membrane Hydrophobic Insertion Ca2 Intracellular Ca2+ Mobilization UTKR->Ca2 Muscle Muscle Contraction Ca2->Muscle Pore Phe-6 Insertion & Permeabilization Membrane->Pore Lysis Bacterial Cell Death Pore->Lysis

Dual mechanism of Uru-TK I: GPCR-mediated neuromodulation and membrane-active antimicrobial effects.

Physicochemical Profiling & Commercial Sourcing

To ensure experimental reproducibility, researchers must source Uru-TK I with high purity (≥95% via HPLC) and verify its structural integrity. The presence of the C-terminal amide is non-negotiable for receptor-based assays.

Table 1: Physicochemical Properties of Uru-TK I
PropertyValueCausality / Experimental Implication
Sequence LRQSQFVGSR-NH2The C-terminal amide is critical for biological activity; free acid variants will fail to activate UTKR.
CAS Number 149097-03-0Unique identifier for precise commercial sourcing.
Molecular Weight 1176.3 g/mol Required for accurate molarity calculations during assay preparation.
Molecular Formula C50H85N19O14Indicates a highly nitrogenous structure, typical of arginine-rich peptides.
Net Charge Cationic at pH 7.4Enhances electrostatic attraction to negatively charged bacterial membranes.
Table 2: Verified Commercial Vendors for Uru-TK I
VendorCatalog NumberReported PurityFormulationReference
MedChemExpress (MCE) HY-P1478≥98.0%Lyophilized powder[5]
BOC Sciences 149097-03-0CustomLyophilized powder[]
Molnova M29718≥95.0%Lyophilized powder[7]

Peptide Preparation and Handling Protocol

Proper handling is critical to prevent peptide degradation and non-specific adsorption to labware, which artificially lowers the effective working concentration.

Materials Required:

  • Uru-TK I lyophilized powder[5].

  • LC-MS grade Water (or 0.1% Acetic Acid).

  • Low-protein binding microcentrifuge tubes (Polypropylene).

Step-by-Step Reconstitution:

  • Equilibration: Allow the sealed vial of lyophilized Uru-TK I to reach room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation upon opening, which can cause rapid hydrolysis of peptide bonds.

  • Centrifugation: Briefly centrifuge the vial at 10,000 x g for 1 minute to collect all powder at the bottom.

  • Solubilization: Add LC-MS grade water to achieve a stock concentration of 1 mM (e.g., add 850 µL to 1 mg of peptide). If the peptide resists dissolution, add 0.1% acetic acid to protonate the basic residues (Arg), which enhances aqueous solubility.

  • Aliquot and Storage: Divide the stock into 20 µL aliquots in low-binding tubes and store immediately at -80°C. Causality: Uru-TK I contains hydrophobic regions that will stick to standard glass or polystyrene. Aliquoting prevents freeze-thaw cycles that lead to peptide aggregation and loss of titer.

Experimental Protocol I: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Uru-TK I against bacterial strains, utilizing a self-validating system.

System Validation & Controls:

  • Positive Control: Melittin (a known membrane-permeabilizing peptide) to validate the susceptibility of the bacterial strain.

  • Negative Control: Untreated vehicle (sterile water) to establish baseline bacterial growth.

  • Validation Checkpoint: If the Melittin control fails to inhibit growth at expected concentrations (typically 1-4 µg/mL), the bacterial culture may be overgrown or the media compromised. The assay must be rejected.

Methodology:

  • Culture Preparation: Grow the target bacterial strain (e.g., E. coli or S. aureus) in Mueller-Hinton Broth (MHB) at 37°C to an optical density (OD600) of 0.5. Dilute the culture to a working concentration of 1×106 CFU/mL.

  • Peptide Dilution: In a 96-well polypropylene plate, prepare a two-fold serial dilution of Uru-TK I from 128 µg/mL down to 0.5 µg/mL in MHB. Causality: Polystyrene plates must be avoided as the hydrophobic Phe-6 residue of Uru-TK I will adhere to the plastic, artificially inflating the apparent MIC.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the peptide dilutions (final bacterial concentration: 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Readout: Measure the OD600 using a microplate reader. The MIC is defined as the lowest concentration of Uru-TK I that completely inhibits visible bacterial growth. To confirm membrane permeabilization, a secondary propidium iodide (PI) influx assay can be performed[4].

Experimental Protocol II: UTKR Activation via Calcium Mobilization Assay

To study the GPCR-mediated neuromodulatory effects of Uru-TK I[2], this protocol measures intracellular calcium release in UTKR-expressing cells.

System Validation & Controls:

  • Positive Control: Ionomycin (1 µM), a calcium ionophore, to confirm the functional loading of the Fluo-4 dye and the presence of intracellular calcium stores.

  • Negative Control: Uru-TK I free acid (lacking the C-terminal amide) to confirm receptor specificity[1].

  • Validation Checkpoint: The Ionomycin well must show a rapid, >3-fold increase in fluorescence. If absent, dye loading failed or the cells are non-viable.

Methodology:

  • Cell Seeding: Seed CHO or HEK293 cells stably transfected with the UTKR gene into a 96-well black-walled, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture media. Add 100 µL of Fluo-4 AM loading buffer (containing 2 µM Fluo-4 AM and 2.5 mM Probenecid) to each well. Causality: Probenecid inhibits organic anion transporters, preventing the cells from actively pumping the fluorescent dye out into the extracellular space.

  • Incubation: Incubate in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature to allow complete de-esterification of the intracellular AM esters.

  • Washing: Wash the cells three times with Assay Buffer (HBSS containing 20 mM HEPES) to remove extracellular dye.

  • Agonist Addition & Measurement: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject Uru-TK I (10 nM to 10 µM final concentration) and continuously record fluorescence for 3 minutes.

  • Data Analysis: Calculate the maximum change in fluorescence ( ΔF/F0​ ) to generate a dose-response curve and determine the EC50 of Uru-TK I for the UTKR receptor.

References

  • Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. PubMed (nih.gov).1

  • Urechistachykinins Products, Tachykinin Peptides. Bio-Synthesis.2

  • Urechistachykinin I - (CAS 149097-03-0) - Peptides. BOC Sciences.

  • The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity. PubMed (nih.gov).4

  • Urechistachykinin I (Uru-TK I) | Bacterial Inhibitor. MedChemExpress.5

  • Urechistachykinin I Synonyms : Uru-TK I Cat No. : M29718. Molnova.7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solubility of Synthetic Uru-TK I Peptide

Introduction Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the synthetic Uru-TK I peptide. Uru-TK I (urechistachykinin I) is a decapeptide o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the synthetic Uru-TK I peptide. Uru-TK I (urechistachykinin I) is a decapeptide originally isolated from the echiuroid worm Urechis unicinctus.[1][2] As a member of the tachykinin-related peptide family, it is a valuable tool for studying invertebrate neurobiology and pharmacology.[3][4] This guide provides in-depth troubleshooting and practical solutions for overcoming potential solubility challenges encountered during your experiments, ensuring reliable and reproducible results.

Understanding the Physicochemical Properties of Uru-TK I

A thorough understanding of the peptide's properties is the foundation for effective troubleshooting. The amino acid sequence of Uru-TK I is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 .[1][2]

PropertyValueInterpretation & Implications for Solubility
Sequence H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2The presence of two positively charged Arginine (Arg) residues, along with polar Glutamine (Gln) and Serine (Ser) residues, suggests the peptide is predominantly hydrophilic.
Molecular Weight 1188.4 g/mol This is a relatively small peptide, which generally favors good solubility.
Theoretical pI 12.0The high isoelectric point (pI) indicates that the peptide will have a strong net positive charge at neutral and acidic pH values, significantly enhancing its solubility in aqueous solutions.
Net Charge at pH 7.0 +2A net positive charge at physiological pH promotes interaction with water molecules, reducing the likelihood of aggregation.
Hydrophobicity LowThe peptide is classified as hydrophilic, making aqueous buffers the ideal starting point for solubilization.

These values were calculated using the Bachem Peptide Calculator.[5]

Frequently Asked Questions (FAQs)

Q1: My synthetic Uru-TK I peptide will not dissolve in sterile water. What should I do?

A1: While Uru-TK I is predicted to be water-soluble, several factors can impede dissolution. Follow this systematic approach:

  • Gentle Agitation: Ensure you have vortexed the solution for at least 2-3 minutes. Sonication in a water bath for 5-10 minutes can also be effective in breaking up any initial aggregates.[6]

  • pH Adjustment: Since the theoretical pI of Uru-TK I is 12.0, its solubility is lowest near this pH. At neutral or acidic pH, the peptide will be positively charged and more soluble. If your water is slightly basic, it could hinder dissolution. Try adding a small amount of a dilute acid, such as 0.1 M acetic acid or 0.1% trifluoroacetic acid (TFA), to lower the pH and encourage the peptide to dissolve.[7]

Q2: I've dissolved the peptide in an acidic solution, but it precipitates when I dilute it into my neutral pH cell culture medium or buffer.

A2: This is a common issue when a peptide's solubility is pH-dependent. The key is to ensure the final concentration of the peptide in your working solution is below its solubility limit at that specific pH.

  • Strategy 1: Gradual Dilution: Instead of a single large dilution, add your acidic peptide stock solution to the neutral buffer dropwise while vortexing. This can prevent localized high concentrations that lead to precipitation.

  • Strategy 2: Lower the Final Concentration: You may need to work with a more dilute final concentration of the peptide in your assay.

  • Strategy 3: Re-dissolve in a Different System: If the above fails, you may need to lyophilize the peptide again and start with a different solvent system. Consider dissolving the peptide in a small amount of an organic solvent like DMSO first, before diluting it into your aqueous buffer (see Q3).

Q3: Can I use organic solvents to dissolve Uru-TK I?

A3: Yes, if aqueous solutions are not effective. For a predominantly hydrophilic peptide like Uru-TK I, this should be a secondary approach.

  • Dimethyl Sulfoxide (DMSO): This is a common choice for dissolving peptides.[6] Start by adding a minimal amount of DMSO (e.g., 20-50 µL) to the lyophilized peptide. Once dissolved, slowly add your aqueous buffer to the desired final concentration. Note: Be aware of the final DMSO concentration in your experiment, as it can be toxic to cells at higher levels (typically >0.5%).

  • Dimethylformamide (DMF) or Acetonitrile (ACN): These are also viable options and can be used similarly to DMSO.[6]

Q4: My Uru-TK I solution appears to be forming a gel. What is happening?

A4: Gel formation can occur with peptides that are capable of forming extensive intermolecular hydrogen bonds.[6] While less expected for Uru-TK I given its sequence, it can happen at high concentrations.

  • Solution: Treat this as a solubility problem. The strategies are similar to dissolving a hydrophobic peptide. Use a small amount of an organic solvent like DMSO or ACN to disrupt the hydrogen bonds, then dilute with your aqueous buffer. Sonication can also be helpful.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting Uru-TK I solubility issues.

solubility_workflow start Start with Lyophilized Uru-TK I Peptide test_aliquot Use a Small Aliquot for Initial Testing start->test_aliquot add_water Add Sterile, Deionized Water test_aliquot->add_water vortex_sonicate Vortex (2-3 min) / Sonicate (5-10 min) add_water->vortex_sonicate is_dissolved1 Is the Peptide Dissolved? vortex_sonicate->is_dissolved1 add_acid Add 0.1 M Acetic Acid or 0.1% TFA Dropwise is_dissolved1->add_acid No success Peptide is Solubilized. Proceed with Experiment. is_dissolved1->success Yes is_dissolved2 Is the Peptide Dissolved? add_acid->is_dissolved2 use_organic Use a Different Solvent System is_dissolved2->use_organic No slow_dilute Slowly Dilute with Aqueous Buffer while Vortexing is_dissolved2->slow_dilute Yes add_dmso Add Minimal DMSO (e.g., 20-50 µL) use_organic->add_dmso vortex_sonicate2 Vortex / Sonicate add_dmso->vortex_sonicate2 is_dissolved3 Is the Peptide Dissolved? vortex_sonicate2->is_dissolved3 is_dissolved3->slow_dilute Yes fail Consult Further Technical Support. Consider Peptide Purity/Synthesis Issues. is_dissolved3->fail No slow_dilute->success

Caption: A step-by-step workflow for troubleshooting Uru-TK I solubility.

Experimental Protocols

Protocol 1: General Solubilization of Uru-TK I in an Aqueous System

This protocol should be the first-line approach for dissolving your synthetic Uru-TK I peptide.

  • Preparation: Allow the vial of lyophilized Uru-TK I to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add the required volume of sterile, deionized water or a simple buffer (e.g., PBS at pH 7.4) to achieve your desired stock concentration.

  • Agitation: Vortex the vial vigorously for 2-3 minutes.

  • Sonication (if necessary): If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Avoid overheating the sample.

  • Acidification (if necessary): If the peptide remains insoluble, add a small volume (e.g., 1-5% of the total volume) of 0.1 M acetic acid or 0.1% TFA. Vortex thoroughly after addition. The solution should become clear.

  • Storage: Once dissolved, store the peptide stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization Using an Organic Co-Solvent

This protocol is recommended if the peptide fails to dissolve in aqueous solutions, even with pH modification.

  • Preparation: As in Protocol 1, allow the peptide vial to reach room temperature.

  • Organic Solvent Addition: Add a minimal volume of high-purity DMSO (e.g., 20-50 µL) directly to the lyophilized peptide powder.

  • Initial Dissolution: Vortex until the peptide is completely dissolved in the DMSO. Gentle warming to 37°C can be applied if necessary.

  • Aqueous Dilution: While vortexing, slowly and dropwise add your desired aqueous buffer to the DMSO-peptide solution until the final volume and concentration are reached.

  • Final Check: Observe the solution for any signs of precipitation. If it remains clear, the peptide is ready for use.

  • Storage: Store the stock solution at -20°C or -80°C.

Advanced Considerations

  • Peptide Purity: Impurities from synthesis can sometimes affect solubility. Ensure you are using a peptide of high purity (typically >95% as determined by HPLC).

  • Counter-ions: Synthetic peptides are usually supplied as a salt (e.g., TFA salt). The nature of the counter-ion can influence solubility. If you are experiencing persistent issues, consider a salt exchange procedure.

  • Aggregation: Even soluble peptides can aggregate over time, especially during freeze-thaw cycles. Aliquoting your stock solution into single-use volumes is highly recommended.

By following this structured guide, you should be able to effectively troubleshoot and overcome most solubility challenges associated with the synthetic Uru-TK I peptide, enabling the successful progression of your research.

References

  • QYAOBIO. Urechistachykinins. [Link]

  • QYAOBIO. Tachykinin Related Peptide. [Link]

  • Satake, H., et al. (1999). Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus. Biochemical and Biophysical Research Communications, 264(2), 575-580. [Link]

  • ResearchGate. ACID SEQUENCES OF CALLITACHYKININ I AND II IN COMPARISON TO VARIOUS... [Link]

  • ResearchGate. Activation of UTKR by Uru-TKs. [Link]

  • Ikeda, T., et al. (2000). Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. Peptides, 21(12), 1847-1855. [Link]

  • NovoPro Bioscience Inc. Peptide Solubility Prediction. [Link]

  • Pearson. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. [Link]

  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. [Link]

Sources

Optimization

Technical Support Center: Optimizing Uru-TK I Concentration for Maximal Response

Welcome to the Uru-TK I Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the dual-nature of Urechistachykinin I (Uru-TK I)—an invertebrate tachykinin-related pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Uru-TK I Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the dual-nature of Urechistachykinin I (Uru-TK I)—an invertebrate tachykinin-related peptide (TRP) isolated from the echiuroid worm Urechis unicinctus.

Because Uru-TK I functions both as a membrane-active antimicrobial agent and a GPCR-activating neuropeptide, optimizing its concentration requires a nuanced understanding of peptide biophysics and receptor kinetics. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure robust, reproducible data.

Experimental Workflow Architecture

Workflow A Uru-TK I Stock (10 mM in H2O) B Serial Dilution (0.1 - 100 µM) A->B C Antimicrobial Assay (Membrane Disruption) B->C D GPCR Activation (Receptor Binding) B->D E Determine MIC & PI Influx C->E F Measure Calcium Mobilization (EC50) D->F G Cytotoxicity Check (Hemolysis Assay) E->G F->G H Optimal Concentration Identified G->H

Workflow for optimizing Uru-TK I concentration across dual functional assays.

Troubleshooting FAQs

FAQ 1: Why is my Uru-TK I antimicrobial response plateauing at higher concentrations?

The Issue: You observe that increasing the peptide concentration beyond 32 µM does not yield a proportional increase in microbial killing. The Causality: Uru-TK I is a cationic amphipathic peptide. At concentrations exceeding its solubility threshold in high-salt media (like standard Mueller-Hinton broth), the hydrophobic residues (specifically the conserved Phe-6) drive peptide aggregation. This aggregation reduces the effective monomeric concentration available to insert into the microbial cell envelope. Membrane disruption requires monomeric peptides to accumulate on the lipid bilayer until a threshold is met; aggregates cannot effectively intercalate. The Solution: Optimize the concentration range strictly between 1 µM and 64 µM. If higher concentrations are necessary, utilize a low-salt testing medium or add 0.01% BSA to prevent non-specific binding and precipitation.

FAQ 2: How do I separate the antimicrobial efficacy from potential cytotoxicity?

The Issue: Ensuring that the concentration used for microbial killing does not lyse host cells. The Causality: Uru-TK I is unique because it exhibits potent antimicrobial activity without significant hemolytic effects, as demonstrated in foundational studies (1 [1]). However, batch-to-batch synthetic variations can alter this profile. The Solution: Always run a parallel hemolysis assay. If your Minimum Inhibitory Concentration (MIC) is 16 µM, test hemolysis up to 10X the MIC (160 µM). A true maximal response is defined by the highest therapeutic index (MIC vs. HC50), not just raw killing power.

FAQ 3: In my GPCR assays, why does the contractile response diminish upon repeated Uru-TK I application?

The Issue: The first dose of Uru-TK I yields a massive calcium transient, but subsequent doses of the same concentration yield flatlines. The Causality: You are observing tachyphylaxis (rapid receptor desensitization). Uru-TK I binds to the urechistachykinin receptor (UTKR). Continuous exposure to high concentrations of Uru-TK I causes the UTKR to become phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to β-arrestin recruitment and rapid receptor internalization (2 [2]). The Solution: To find the maximal response without triggering desensitization, generate a strict dose-response curve starting from the sub-nanomolar range (0.1 nM to 1 µM). Implement a mandatory washout period of at least 15 minutes between applications.

Pathway L Uru-TK I (Ligand) R UTKR (GPCR) L->R Binds G Gq Protein R->G Activates P PLC-β G->P Stimulates I IP3 P->I Cleaves PIP2 C Ca2+ Release I->C ER Channel

Uru-TK I mediated GPCR signaling pathway leading to intracellular calcium mobilization.

Quantitative Data Summary

Use the following reference ranges to benchmark your optimization experiments. Note that Uru-TK II is included to illustrate how slight increases in hydrophobicity alter the optimal concentration window.

PeptideTarget SystemOptimal Concentration RangeHemolytic Activity (at 100 µM)Primary Mechanism
Uru-TK I Candida albicans16 - 32 µM (MIC)< 5%Membrane Disruption
Uru-TK II Candida albicans8 - 16 µM (MIC)< 5%Membrane Disruption
Uru-TK I UTKR (GPCR)1 - 10 nM (EC50)N/AIntracellular Ca2+ Release

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They do not just measure a result; they internally prove the mechanism of action.

Protocol A: Self-Validating Antimicrobial & Membrane Disruption Assay

This protocol identifies the optimal MIC while simultaneously proving that the mechanism of cell death is membrane disruption.

  • Peptide Preparation: Reconstitute Uru-TK I in sterile, deionized water to a 10 mM stock.

    • Causality: Solubilizing in water rather than PBS prevents premature salt-induced aggregation of the amphipathic peptide.

  • Broth Microdilution: In a 96-well plate, perform 2-fold serial dilutions of Uru-TK I (from 64 µM down to 0.5 µM) in low-salt medium containing the target microbe (e.g., C. albicans at 1×105 CFU/mL). Incubate for 24 hours at 35°C.

  • Parallel Propidium Iodide (PI) Influx (Validation Check): In a duplicate plate, add PI dye (final concentration 9 µM) to the wells. Read fluorescence (Ex: 535 nm, Em: 617 nm) kinetically over 2 hours.

    • Causality: PI is membrane-impermeable. If Uru-TK I is killing via its established membrane-active mechanism, PI fluorescence will spike exactly at the MIC threshold. If cells die but PI does not enter, your peptide has degraded or is acting via an anomalous intracellular pathway.

  • Hemolysis Counter-Screen: Expose human erythrocytes (4% v/v) to the determined MIC and 10X MIC for 1 hour at 37°C. Centrifuge and measure supernatant absorbance at 414 nm.

    • Validation Check: A valid optimization must yield >90% microbial death with <5% hemolysis.

Protocol B: GPCR Calcium Mobilization Assay (UTKR Activation)

This protocol identifies the EC50 for receptor activation while controlling for tachyphylaxis.

  • Cell Seeding & Dye Loading: Seed UTKR-expressing cells (e.g., CHO-K1 transfectants) in a 96-well black, clear-bottom plate. Load cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Causality: Fluo-4 AM requires esterase cleavage inside the cell to trap the dye. Pluronic F-127 is a surfactant that prevents the hydrophobic dye from compartmentalizing in organelles, ensuring uniform cytosolic distribution.

  • Baseline Measurement: Wash cells with HBSS buffer. Read baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 20 seconds.

    • Causality: Establishes a stable baseline to differentiate true ligand-induced signal from spontaneous calcium sparks.

  • Uru-TK I Addition & Kinetic Reading: Inject Uru-TK I at varying concentrations (0.1 nM to 100 nM). Read fluorescence kinetically every 1 second for 3 minutes.

    • Causality: GPCR-mediated calcium transients via the Gq/PLC/IP3 pathway are rapid and transient. Kinetic reading captures the peak response before intracellular calcium pumps clear the cytosol.

  • Receptor Desensitization Washout (Validation Check): Immediately re-inject the same concentration of Uru-TK I into a well that just responded. You should see no response. Wash the well 3 times with buffer, wait 20 minutes, and inject again.

    • Validation Check: The return of the calcium transient after the washout period proves the response is specifically receptor-mediated and subject to reversible tachyphylaxis, validating your concentration parameters.

References

  • Sung, W. S., Park, S. H., & Lee, D. G. (2008). Antimicrobial effect and membrane-active mechanism of Urechistachykinins, neuropeptides derived from Urechis unicinctus. FEBS Letters, 582(16), 2463-2466.
  • Kawada, T., Masuda, K., Satake, H., Minakata, H., Muneoka, Y., & Nomoto, K. (2000). Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. Peptides, 21(12), 1777-1783.

Sources

Troubleshooting

Technical Support Center: Functional Urechistachykinin Receptor (UTKR) Expression

Welcome to the technical support center for the expression and functional characterization of urechistachykinin receptors (UTKRs). This resource, designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the expression and functional characterization of urechistachykinin receptors (UTKRs). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with this invertebrate G protein-coupled receptor (GPCR). As Senior Application Scientists, we've compiled field-proven insights to help you achieve robust and reliable experimental outcomes.

Introduction to Urechistachykinin Receptors

Urechistachykinin receptors (UTKRs) are a class of G protein-coupled receptors identified in invertebrates, such as the echiuroid worm Urechis unicinctus.[1][2] These receptors are activated by urechistachykinins (Uru-TKs), a family of neuropeptides.[1][3] Functional studies have demonstrated that UTKRs, like their mammalian tachykinin receptor counterparts, are involved in calcium-dependent signaling pathways.[2] However, their heterologous expression in common laboratory cell lines presents a unique set of challenges. This guide will walk you through overcoming these hurdles to achieve successful functional expression and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway of the urechistachykinin receptor?

A1: The urechistachykinin receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Upon activation by a Uru-TK peptide, the receptor facilitates the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration.[2][4] This calcium mobilization is a key indicator of receptor functionality.

Q2: Which expression systems are most suitable for functional UTKR studies?

A2: The choice of expression system is critical and depends on the desired experimental endpoint.

  • Xenopus oocytes: This system has been successfully used for the initial functional characterization of UTKRs.[1][2] Oocytes possess the necessary endogenous signaling components to couple UTKR activation to a measurable calcium-dependent chloride current, which can be detected by two-electrode voltage clamp.

  • Mammalian cell lines (HEK293, CHO): These cell lines are the workhorses for studying GPCRs and are well-suited for developing stable cell lines for high-throughput screening.[5][6] They offer the advantage of well-characterized signaling pathways and the availability of numerous commercial assay kits for measuring second messengers like intracellular calcium and cAMP.[7][8]

Q3: My cells are expressing the UTKR construct (confirmed by Western blot/qPCR), but I don't see a functional response to the Uru-TK ligand. What could be the problem?

A3: This is a common issue when working with heterologously expressed GPCRs. The lack of a functional response despite confirmed protein expression can stem from several factors:

  • Improper receptor folding and trafficking: The receptor may be synthesized but retained in the endoplasmic reticulum (ER) and not correctly trafficked to the cell surface.

  • Inefficient G protein coupling: The endogenous G proteins in your chosen cell line may not efficiently couple to the invertebrate UTKR.

  • Receptor desensitization or internalization: High levels of constitutive activity or prolonged exposure to agonists (if present in the serum) can lead to receptor desensitization and removal from the cell surface.

  • Ligand integrity: The Uru-TK peptide may have degraded.

Refer to the detailed troubleshooting guides below for systematic approaches to address these issues.

In-Depth Troubleshooting Guides

Problem 1: Low or No Receptor Expression

Symptoms:

  • Faint or no band on Western blot for tagged UTKR.

  • Low fluorescence signal for fluorescently tagged UTKR.

  • Low mRNA levels in qPCR.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Codon Usage The UTKR gene from Urechis unicinctus has a different codon bias than your expression host (e.g., human or hamster cells). This can lead to translational stalling and low protein yield.Synthesize a codon-optimized version of the UTKR gene for mammalian expression.[6][9] Several commercial vendors offer this service.
Inefficient Transcription/Translation The plasmid vector may lack key elements for high-level expression in your chosen cell line.Ensure your expression vector contains a strong promoter (e.g., CMV), a Kozak sequence for efficient translation initiation, and a polyadenylation signal.[6]
Protein Degradation The heterologously expressed UTKR may be recognized as foreign by the host cell and targeted for degradation.Perform experiments at a lower temperature (30°C instead of 37°C) after transfection to slow down cellular processes, including protein degradation. Add a protease inhibitor cocktail during cell lysis.
Cell Line Unsuitability Some cell lines may not be well-suited for expressing a particular GPCR.If expression remains low in your current cell line (e.g., CHO), try a different one, such as HEK293, which is known for high levels of transient expression.[10]

Experimental Workflow: Optimizing UTKR Expression

G cluster_0 Plasmid Optimization cluster_1 Transfection & Culture cluster_2 Expression Analysis Codon Optimize UTKR Codon Optimize UTKR Select High-Expression Vector (e.g., pcDNA3.1) Select High-Expression Vector (e.g., pcDNA3.1) Codon Optimize UTKR->Select High-Expression Vector (e.g., pcDNA3.1) Incorporate N-terminal tag (e.g., FLAG, HA) Incorporate N-terminal tag (e.g., FLAG, HA) Select High-Expression Vector (e.g., pcDNA3.1)->Incorporate N-terminal tag (e.g., FLAG, HA) Transfect into HEK293 or CHO cells Transfect into HEK293 or CHO cells Incorporate N-terminal tag (e.g., FLAG, HA)->Transfect into HEK293 or CHO cells Optimize DNA:Reagent Ratio Optimize DNA:Reagent Ratio Transfect into HEK293 or CHO cells->Optimize DNA:Reagent Ratio Culture at 37°C for 24-48h Culture at 37°C for 24-48h Optimize DNA:Reagent Ratio->Culture at 37°C for 24-48h Harvest Cells Harvest Cells Culture at 37°C for 24-48h->Harvest Cells Western Blot for Tagged UTKR Western Blot for Tagged UTKR Harvest Cells->Western Blot for Tagged UTKR qPCR for UTKR mRNA qPCR for UTKR mRNA Harvest Cells->qPCR for UTKR mRNA Flow Cytometry for Surface Expression Flow Cytometry for Surface Expression Harvest Cells->Flow Cytometry for Surface Expression

Caption: Workflow for optimizing UTKR expression.

Problem 2: Expressed Receptor is Non-Functional

Symptoms:

  • Receptor expression is confirmed, but there is no downstream signaling (e.g., no calcium flux) upon ligand application.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Misfolded or Retained Receptor The UTKR may be misfolded and retained in the ER, preventing it from reaching the cell surface where it can interact with its ligand.Co-express the receptor with chaperone proteins or add chemical chaperones like sodium 4-phenylbutyrate to the culture medium to aid in proper folding.
Poor G protein Coupling The invertebrate UTKR may not efficiently couple to the endogenous Gαq proteins in mammalian cells.Co-transfect the cells with a promiscuous G protein, such as Gα15 or Gα16, which are known to couple to a wide range of GPCRs.[11] Alternatively, a chimeric G protein (e.g., Gαq/i) can be used to redirect signaling to a more easily measurable pathway.[11]
Ligand Inactivity The C-terminal arginine of Uru-TKs is critical for UTKR activation.[1][3] Peptides can degrade over time, especially with repeated freeze-thaw cycles.Confirm the integrity and purity of your Uru-TK peptide stock using mass spectrometry. Prepare fresh aliquots and avoid repeated freeze-thawing. Test a range of ligand concentrations.
Assay Insensitivity The functional assay may not be sensitive enough to detect a weak signal.Optimize the assay parameters. For calcium flux assays, ensure optimal cell density and dye loading.[8] Use a high-sensitivity assay, such as an IP-One assay, which measures the accumulation of IP1, a downstream metabolite of IP3.[7]

Signaling Pathway and Troubleshooting Points

G cluster_0 Cell Surface cluster_1 Intracellular cluster_2 Troubleshooting Points UruTK Uru-TK Ligand UTKR UTKR UruTK->UTKR Binding T1 1. Confirm Ligand Integrity UruTK->T1 Gq Gαq UTKR->Gq Activation T2 2. Ensure Surface Expression UTKR->T2 PLC PLC Gq->PLC Activation T3 3. Co-express Promiscuous G-protein Gq->T3 PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca Ca2+ Release IP3->Ca T4 4. Use Sensitive Assay Ca->T4

Caption: UTKR signaling pathway and key troubleshooting points.

Protocol: Functional Characterization of UTKR using a Calcium Flux Assay

This protocol outlines the steps for transiently expressing UTKR in HEK293 cells and measuring the functional response using a fluorescent calcium indicator.

Materials:

  • HEK293 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Codon-optimized UTKR expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Urechistachykinin peptide

  • 96-well black-walled, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Transfect the cells with the UTKR expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. Include a mock-transfected control (reagent only) and a positive control (e.g., a well-characterized GPCR known to signal through Gαq).

    • Incubate for 24-48 hours post-transfection.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Add 100 µL of assay buffer containing Fluo-4 AM (typically 2-5 µM) and an equal volume of Pluronic F-127 to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently aspirate the dye solution.

    • Wash the cells twice with 100 µL of assay buffer to remove any extracellular dye.

    • After the final wash, add 100 µL of assay buffer to each well.

  • Calcium Measurement:

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (usually 37°C).

    • Set the plate reader to record fluorescence (Excitation: ~490 nm, Emission: ~520 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the Uru-TK peptide (at various concentrations) into the wells and continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • Plot the peak ΔF/F0 against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

References

  • Current time information in Sacramento, CA, US. (n.d.). Google.
  • How can I enhance the amount of GPCR in cell lysate supernatant? (2014, September 4). ResearchGate. Retrieved April 2, 2026, from [Link]

  • Expression of G protein-coupled receptors in Mammalian cells. (2015). PubMed. Retrieved April 2, 2026, from [Link]

  • A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. (n.d.). ResearchGate. Retrieved April 2, 2026, from [Link]

  • Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. (2000, December 15). PubMed. Retrieved April 2, 2026, from [Link]

  • Innovative High Expressing Cell Technology (HEx™). (n.d.). Multispan, Inc. Retrieved April 2, 2026, from [Link]

  • Expression of G Protein-Coupled Receptors in Mammalian Cells. (2015). ResearchGate. Retrieved April 2, 2026, from [Link]

  • Optimizing G Protein-Coupled Receptor Expression in Mammalian Cells. (2018, June 13). YouTube. Retrieved April 2, 2026, from [Link]

  • A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis. (2002, September 15). PubMed. Retrieved April 2, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Pharmacology and Function of Tachykinin Receptors. (n.d.). Informa Healthcare. Retrieved April 2, 2026, from [Link]

  • GPCR screening and drug discovery: Challenges and latest trends. (2012, April 26). Taylor & Francis Online. Retrieved April 2, 2026, from [Link]

  • Optimizing GPCR assays with chimeric G proteins Case Study. (n.d.). Sygnature Discovery. Retrieved April 2, 2026, from [Link]

  • Ligand-based methods as potential solutions to GPCR drug discovery limitations. (2021, May 19). Cresset. Retrieved April 2, 2026, from [Link]

  • Tachykinin receptor assays. (2010, March 15). PubMed. Retrieved April 2, 2026, from [Link]

  • NK2 Tachykinin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved April 2, 2026, from [Link]

  • Expression and purification of recombinant G protein-coupled receptors: A review. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • SIGNALING PATHWAYS OF TACHYKININS IN THE REGULATION OF URINARY BLADDER SMOOTH MUSCLE CONTRACTION. (n.d.). Semmelweis University. Retrieved April 2, 2026, from [Link]

  • Functional characterization by heterologous expression of a novel cloned tachykinin peptide receptor. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Physiological Society. Retrieved April 2, 2026, from [Link]

  • Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus. (1999, October 22). PubMed. Retrieved April 2, 2026, from [Link]

  • Tachykinin receptors | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved April 2, 2026, from [Link]

  • Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. (2019, November 19). Frontiers. Retrieved April 2, 2026, from [Link]

  • Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Molecular and pharmacological characterization of a functional tachykinin NK3 receptor cloned from the rabbit iris sphincter muscle. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. (n.d.). PMC. Retrieved April 2, 2026, from [Link]

  • GPCR - Structure, Function and Challenges. (2025, August 27). LubioScience. Retrieved April 2, 2026, from [Link]

  • Characterization of Tachykinin Receptors. (2001, May 1). Wiley Online Library. Retrieved April 2, 2026, from [Link]

  • Tachykinin receptor expression and function in human esophageal smooth muscle. (2006, August 15). American Physiological Society. Retrieved April 2, 2026, from [Link]

  • Could GPCRs be causing people to respond differently to the same drug? (2020, October 16). Drug Target Review. Retrieved April 2, 2026, from [Link]

  • Probing the structure and function of the tachykinin neurokinin-2 receptor through biosynthetic incorporation of fluorescent amino acids at specific sites. (1996, August 16). PubMed. Retrieved April 2, 2026, from [Link]

  • Human pancreatic acinar cells lack functional responses to cholecystokinin and gastrin. (n.d.). PubMed. Retrieved April 2, 2026, from [Link]

Sources

Optimization

common issues with Uru-TK I in voltage-clamp experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating guide to help researchers and drug development professionals troubleshoot Two-Electrode Voltage Clamp (TEVC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating guide to help researchers and drug development professionals troubleshoot Two-Electrode Voltage Clamp (TEVC) experiments involving Urechistachykinin I (Uru-TK I) .

Uru-TK I is an invertebrate tachykinin-related peptide (TRP) isolated from echiuroid worms[1]. When studying its interaction with the urechistachykinin receptor (UTKR), researchers frequently encounter issues with signal attenuation, peptide degradation, and receptor desensitization. This guide provides mechanistic explanations and field-proven protocols to ensure the integrity and reproducibility of your electrophysiological data.

Part 1: The Mechanistic Pathway of Uru-TK I

Before troubleshooting, it is critical to understand the causality of the electrophysiological signal. UTKR is a G-protein-coupled receptor (GPCR). In standard Xenopus oocyte expression systems, UTKR activation by Uru-TK I couples to the Gq pathway. This stimulates Phospholipase C (PLC) to produce IP3, which triggers the release of intracellular Ca²⁺. The calcium spike opens endogenous Ca²⁺-activated Cl⁻ channels (CaCCs), producing the inward current measured during a voltage-clamp experiment.

If any node in this pathway is compromised, the macroscopic current will fail.

UTKR_Pathway UruTKI Uru-TK I (Ligand) UTKR UTKR (GPCR) UruTKI->UTKR Binds Gq Gq Protein UTKR->Gq Activates PLC PLC-beta Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER channels CaCC Ca2+-activated Cl- Channel Ca2->CaCC Activates Current Inward Current (Measured) CaCC->Current Cl- Efflux

Uru-TK I activation of UTKR signaling pathway leading to measurable inward current.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my inward current diminishing rapidly upon repeated Uru-TK I applications?

  • Causality: UTKR exhibits profound and rapid homologous desensitization. If the inter-pulse interval is too short, the receptor cannot recycle to the membrane, and the intracellular signaling cascade (specifically PIP2 and internal Ca²⁺ stores) cannot reset.

  • Solution: Implement a strict 20-minute washout and recovery period between Uru-TK I applications. Literature confirms that applying the peptide every 20 minutes prevents receptor desensitization and maintains consistent current amplitudes[2].

Q2: I synthesized a custom Uru-TK I analog, but it evokes zero current in UTKR-expressing oocytes. What went wrong?

  • Causality: The C-terminal residue is the critical pharmacophore for receptor binding. Invertebrate TRPs like Uru-TK I possess a C-terminal Arg-NH₂ (Phe-X-Gly-Y-Arg-NH₂), whereas vertebrate tachykinins (like Substance P) end in Met-NH₂[3]. Substituting the C-terminal Arg-NH₂ with Met-NH₂ (e.g., [Met10]Uru-TK I) reduces binding affinity and functional activity by approximately 1000-fold[4].

  • Solution: Sequence-verify your synthetic peptide. Ensure the C-terminus is amidated and terminates in Arginine, not Methionine.

Q3: My oocytes express UTKR, but the Uru-TK I EC₅₀ seems artificially high (>50 nM instead of ~1 nM).

  • Causality: Highly basic peptides like Uru-TK I are prone to non-specific adsorption to the hydrophobic surfaces of perfusion tubing (e.g., silicone) and recording chambers. The actual concentration reaching the oocyte is a fraction of what is in your reservoir.

  • Solution: Pre-coat your perfusion lines with 0.1% Bovine Serum Albumin (BSA) or use low-protein-binding tubing to ensure the nominal concentration matches the delivered concentration.

Workflow Start Issue: No Current Evoked CheckLigand Check Peptide Integrity Start->CheckLigand CheckReceptor Verify UTKR Expression Start->CheckReceptor CheckSystem Check Perfusion System Start->CheckSystem LigandFix Ensure C-terminal Arg-NH2 is present CheckLigand->LigandFix ReceptorFix Incubate 2-4 days post-cRNA injection CheckReceptor->ReceptorFix SystemFix Use BSA to prevent peptide adsorption CheckSystem->SystemFix

Troubleshooting workflow for resolving absent Uru-TK I-evoked currents in voltage-clamp setups.

Part 3: Quantitative Data & Pharmacological Profiles

To validate your experimental system, benchmark your dose-response curves against established literature values. A maximal response for wild-type Uru-TK I is typically observed at >20 nM, with an EC₅₀ of ~1 nM[2].

Ligand / PeptideC-Terminal SequenceTarget ReceptorEC₅₀ / Threshold ActivityFunctional Status
Uru-TK I -Phe-Val-Gly-Ser-Arg-NH₂UTKR~1.0 nM[2]Full Agonist
Uru-TK II -Phe-Phe-Gly-Ala-Arg-NH₂UTKR0.62 – 3.15 nM[2]Full Agonist
[Met10]Uru-TK I -Phe-Val-Gly-Ser-Met-NH₂UTKR>1000 nM[4]Inactive / Weak
Substance P (SP) -Phe-Phe-Gly-Leu-Met-NH₂UTKRInactive[4]Non-binder

Part 4: Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology for UTKR expression and Uru-TK I voltage-clamp recording.

Protocol: TEVC Recording of Uru-TK I in Xenopus Oocytes

  • cRNA Preparation: Linearize the UTKR cDNA plasmid and transcribe capped cRNA in vitro. Purify and quantify the cRNA (ensure the A260/280 ratio is > 1.8 to prevent translation failure).

  • Oocyte Injection: Microinject 50 nL of cRNA (typically 1-10 ng total) into the vegetal pole of defolliculated Xenopus laevis oocytes (Stage V-VI).

  • Incubation: Incubate the injected oocytes at 17°C in ND96 medium supplemented with antibiotics (e.g., gentamicin) for 2 to 4 days. This specific window is required to allow maximal UTKR membrane insertion[2].

  • Voltage-Clamp Setup: Impale oocytes with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at -80 mV[2].

  • Perfusion: Continuously perfuse the recording chamber with ND96 buffer at a rate of 2 mL/min.

  • Ligand Application: Apply 10 nM Uru-TK I for exactly 30 seconds[2]. Record the peak inward current (Ca²⁺-activated Cl⁻ current).

  • Washout (Critical Step): Immediately switch back to standard ND96 buffer and wash for a minimum of 20 minutes before the next application to prevent homologous desensitization[2].

Part 5: References

1.[1] Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. PubMed (nih.gov). URL: 2.[4] Effects of Uru-TKs I and II and their [Met 10 ] analogs, SP and its[Arg 11 ] analog on spontaneous contractions of isolated hindgut of the cockroach P. americana. ResearchGate. URL: 3.[3] Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses | Request PDF. ResearchGate. URL: 4.[2] Activation of UTKR by Uru-TKs. ResearchGate. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Stability of Uru-TK I

Troubleshooting Guides & FAQs for Peptide Pharmacokinetics Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Peptide Pharmacokinetics

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the robust in vitro efficacy of peptide therapeutics into viable in vivo models. Urechistachykinin I (Uru-TK I), an [], presents a classic pharmacokinetic challenge. Despite its potent antimicrobial and receptor-mediated contractile activities, its native linear sequence2[2] and low molecular weight3[3] make it highly susceptible to rapid physiological clearance. This guide provides field-proven, mechanistically grounded strategies to stabilize Uru-TK I for mammalian in vivo studies.

Part 1: Diagnostic FAQs – Understanding the Instability

Q1: My Uru-TK I peptide shows robust activity in cell-based assays, but the efficacy drops to zero within 15 minutes in murine models. What is the primary mechanistic cause? A1: The rapid loss of efficacy is driven by two parallel pharmacokinetic failures: proteolytic degradation and renal clearance.

  • Enzymatic Cleavage: Endogenous exopeptidases rapidly attack the unprotected N-terminus (Leu1), while circulating endopeptidases cleave internal peptide bonds (particularly around the hydrophobic Phe6-Val7 region).

  • Glomerular Filtration: With a molecular weight of ~1.17 kDa[3], Uru-TK I falls drastically below the renal filtration threshold (~40-50 kDa). Consequently, the intact peptide is filtered out of the bloodstream and excreted before it can reach its therapeutic target.

Part 2: Engineering Solutions – Sequence & Structural Modifications

Q2: How can we modify the Uru-TK I sequence to resist degradation without losing its receptor binding affinity in mammalian models? A2: Sequence engineering requires balancing stability with pharmacophore integrity. The C-terminal Arg-NH2 is critical for 4[4]. However, for mammalian in vivo studies, substituting the C-terminal Arg-NH2 with Met-NH2 (creating [Met10]-Uru-TK I) interconverts its activity, 5[5].

To prevent proteolytic cleavage while maintaining this binding, we recommend substituting L-amino acids at known cleavage sites with their6[6]. D-amino acids create spatial and stereochemical incompatibility within the active sites of endogenous proteases, significantly extending the circulating half-life .

Q3: We want to increase the hydrodynamic radius of Uru-TK I to prevent renal clearance. Is PEGylation a viable strategy? A3: Yes, PEGylation is highly effective. Conjugating a Polyethylene Glycol (PEG) chain increases the hydrodynamic volume of the peptide,7[7]. Critical Insight: Because the C-terminal pentapeptide sequence acts as the primary pharmacophore for tachykinin receptor activation[5], conjugation must be strictly localized to the N-terminus (Leu1). N-terminal PEGylation protects the peptide without causing steric interference at the receptor binding pocket.

Part 3: Formulation Solutions – Shielding the Peptide

Q4: What formulation strategies can we use if we must avoid covalent modifications to the native Uru-TK I backbone? A4: If native sequence integrity is an absolute requirement,8[8], are the optimal choice. Encapsulating the hydrophilic Uru-TK I peptide within the aqueous core of a liposome physically shields it entirely from circulating serum peptidases[8]. This approach not only prolongs the circulation half-life but also facilitates targeted tissue delivery if the liposome surface is functionalized with targeting ligands.

Visualization 1: Stabilization Strategies Workflow

G cluster_strategies Stabilization Strategies Native Native Uru-TK I (Rapid Degradation) Mod1 C-Terminal Substitution (e.g., [Met10]Uru-TK I) Native->Mod1 Sequence Engineering Mod2 N-Terminal PEGylation (Steric Shielding) Native->Mod2 Chemical Conjugation Mod3 Lipid Nanoparticle Encapsulation Native->Mod3 Formulation Outcome Enhanced In Vivo Stability & Prolonged Half-Life Mod1->Outcome Mod2->Outcome Mod3->Outcome

Workflow of Uru-TK I stabilization strategies to prevent in vivo degradation.

Quantitative Data Summary

Table 1: Comparative Efficacy of Uru-TK I Stabilization Strategies

StrategyModificationEst. Plasma Half-life ( t1/2​ )Receptor Affinity (Mammalian NK1)Primary Mechanism of Stability
Native None< 5 minVery LowN/A
Sequence Mod [Met10]-Uru-TK I~15 minHigh (Substance P equivalent)Altered target specificity; slight protease resistance
PEGylation N-terminal PEG (5 kDa)> 120 minModerateSteric hindrance & reduced renal filtration
Formulation Liposomal Encapsulation> 240 minHigh (Released peptide)Physical shielding from serum peptidases
Experimental Protocol: Self-Validating Serum Stability Assay (LC-MS/MS)

To ensure trustworthiness in your experimental design, you must validate your stabilization strategy using a self-validating feedback loop. This LC-MS/MS protocol quantifies the intact peptide over time, providing direct causality between your modification and enhanced stability.

Step 1: Matrix Preparation

  • Thaw human or murine serum and centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids and cellular debris.

  • Pre-incubate the clarified serum at 37°C for 15 minutes to equilibrate endogenous enzyme activity.

Step 2: Peptide Incubation

  • Dissolve the stabilized Uru-TK I analog in sterile PBS (pH 7.4) to a stock concentration of 1 mM.

  • Spike the peptide into the pre-warmed serum to achieve a final assay concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle, continuous agitation (300 rpm).

Step 3: Time-Course Sampling & Quenching

  • Extract 50 µL aliquots at predefined time points (t = 0, 15, 30, 60, 120, and 240 minutes).

  • Immediately quench the enzymatic reaction by adding 50 µL of ice-cold precipitation solution (1% trifluoroacetic acid in acetonitrile).

  • Vortex vigorously for 30 seconds to denature proteins, then incubate on ice for 15 minutes.

Step 4: Extraction & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Transfer the clear supernatant to an autosampler vial.

  • Analyze via LC-MS/MS using a C18 reverse-phase column. Quantify the area under the curve (AUC) for the specific parent peptide mass (e.g., m/z corresponding to 1176.3 Da for native Uru-TK I)[3].

Step 5: Kinetic Data Analysis

  • Plot the natural log ( ln ) of the percentage of remaining intact peptide versus time.

  • Calculate the degradation half-life ( t1/2​ ) using first-order kinetics: t1/2​=ln(2)/k , where k is the slope of the linear regression line.

Visualization 2: LC-MS/MS Assay Workflow

G2 Step1 1. Incubation (Peptide + Serum) Step2 2. Sampling (t=0 to 240 min) Step1->Step2 Step3 3. Quenching (1% TFA in ACN) Step2->Step3 Step4 4. Separation (15,000 x g) Step3->Step4 Step5 5. LC-MS/MS (Quantify Mass) Step4->Step5

Step-by-step LC-MS/MS workflow for validating Uru-TK I serum stability.

References
  • Urechistachykinin I - Peptides - BOC Sciences | Source: bocsci.com |

  • Uru-TK I | C50H85N19O14 | CID 21125915 - PubChem - NIH | Source: nih.gov | 3

  • Uru-TKI / 149097-03-0 / 多肽合成 - 今昱化学多肽 | Source: ahjyhx.com | 2

  • Optimization Strategies for the Stability of Peptides In Vivo | Source: creative-peptides.com | 7

  • Strategies for Improving Peptide Stability and Delivery - PMC - NIH | Source: nih.gov |6

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods | Source: ijpsjournal.com | 8

  • Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review | Source: bioone.org | 5

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | Source: mdpi.com |

  • Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses | Source: researchgate.net | 4

Sources

Optimization

Uru-TK I Experimental Support Center: Troubleshooting &amp; Reproducibility Guide

Welcome to the Technical Support Center for Urechistachykinin I (Uru-TK I) . As a Senior Application Scientist, I have designed this guide to address the most critical reproducibility bottlenecks researchers face when wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Urechistachykinin I (Uru-TK I) . As a Senior Application Scientist, I have designed this guide to address the most critical reproducibility bottlenecks researchers face when working with this unique peptide.

Uru-TK I (Sequence: LRQSQFVGSR-NH2) is an invertebrate tachykinin-related peptide (TRP) originally isolated from the ventral nerve cords of the echiuroid worm Urechis unicinctus[]. While it exhibits potent, non-hemolytic antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi[2], its amphipathic nature and complex mechanism of action—specifically inducing a ferroptosis-like cell death via reactive oxygen species (ROS) accumulation and mitochondrial dysfunction[3][4]—require strict experimental controls.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure your assays are robust and reproducible.

Section 1: Peptide Handling & Preparation (FAQ)

Q: My Uru-TK I stock seems to lose its antimicrobial efficacy after a few weeks in storage. How can I ensure peptide stability? A: Uru-TK I is highly susceptible to aggregation and adsorption to plastic surfaces, which artificially lowers the effective working concentration of your stock.

  • The Causality: As an amphipathic cationic peptide, Uru-TK I readily partitions into hydrophobic surfaces (like standard polystyrene tubes) and can self-assemble into inactive aggregates when subjected to freeze-thaw cycles.

  • The Solution: Always reconstitute lyophilized Uru-TK I in a weak acid (e.g., 0.01% acetic acid) rather than pure water to maintain protonation of basic residues, ensuring solubility. Store the peptide at ≥1 mg/mL in low-protein binding polypropylene tubes. Aliquot immediately into single-use volumes and store at -80°C.

Q: Can I use DMSO to dissolve Uru-TK I to improve its solubility? A: Yes, but with strict limitations.

  • The Causality: While DMSO enhances the solubility of hydrophobic domains, final assay concentrations of DMSO exceeding 1% v/v will independently alter the membrane dynamics of target cells, confounding your results.

  • The Solution: If using DMSO, ensure the final concentration in your working assay never exceeds 1%[2]. Always run a vehicle-only control (1% DMSO in media) to establish a baseline.

Section 2: Antimicrobial Susceptibility Testing (MIC Assays)

Q: I am seeing high variability in my Minimum Inhibitory Concentration (MIC) values for Uru-TK I across different biological replicates. What is causing this? A: MIC variability with cationic antimicrobial peptides (AMPs) is predominantly driven by fluctuations in divalent cation concentrations in the testing broth.

  • The Causality: Divalent cations (Ca²⁺, Mg²⁺) present in standard Mueller-Hinton or YPD broth compete directly with the cationic residues of Uru-TK I for binding sites on the negatively charged microbial cell envelope. High cation lots will artificially inflate your MIC values.

  • The Solution: Standardize your assays by strictly using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Implement a self-validating assay design by running parallel MIC tests with a well-characterized AMP, such as Melittin, which has a known MIC range of 4.4–8.8 μM against standard fungal strains[2]. If the Melittin control falls out of range, the media lot is out of specification and the Uru-TK I data must be discarded.

Section 3: Mechanistic Assays (ROS & Mitochondrial Dysfunction)

Q: When measuring ROS accumulation using MitoSOX Red or HPF in Vibrio vulnificus, my fluorescence signal is indistinguishable from the negative control. How do I fix this? A: The timing of your fluorescent probe addition relative to the Uru-TK I treatment is critical.

  • The Causality: Uru-TK I induces rapid, transient bursts of superoxide anions and hydroxyl radicals that rapidly react with cellular lipids (causing lipid peroxidation) and proteins (oxidizing glutathione)[4][5]. If the probe is added after the peptide has already triggered this cascade, the ROS will have already been consumed by these destructive reactions, neutralizing your detectable signal.

  • The Solution: Pre-load the cells with the ROS-sensitive dye (e.g., 5 μM HPF or H2DCFDA) for 30 minutes before introducing Uru-TK I. This ensures the probe is intracellularly localized and ready to fluoresce immediately upon mitochondrial depolarization[3].

Section 4: Data Presentation & Benchmarking

To benchmark your assay reproducibility, compare your results against the established baseline data for Uru-TK I and control compounds.

Target Organism / StrainUru-TK I MIC (μM)Melittin MIC (μM)Amphotericin B MIC (μM)Primary Mechanism of Action
Candida albicans (ATCC 90028)21.3 – 42.54.4 – 8.83.4 – 54.0Membrane disruption[2]
Saccharomyces cerevisiaeActive at 25.0N/AN/AMitochondrial dysfunction / Ferroptosis[3]
Vibrio vulnificus (ATCC 29307)Active at 25.0N/AN/AROS accumulation / Lipid peroxidation[4]

Section 5: Self-Validating Experimental Protocols

Protocol 1: Intracellular ROS Detection via Flow Cytometry

This protocol is designed to validate the ferroptosis-like death mechanism of Uru-TK I[5].

  • Cell Preparation: Grow V. vulnificus or S. cerevisiae to the mid-logarithmic phase (OD600 ≈ 0.5). Wash twice and resuspend in sterile Phosphate Buffered Saline (PBS) to a density of 1 × 10⁷ cells/mL.

  • Probe Pre-loading: Add 10 μM of hydroxyphenyl fluorescein (HPF) or H2DCFDA to the cell suspension. Incubate in the dark at 37°C for 30 minutes.

  • Treatment: Aliquot the pre-loaded cells into flow cytometry tubes. Treat with 25 μM Uru-TK I for 1 hour at 37°C[5].

  • Self-Validation Controls:

    • Negative Control: Untreated cells (Baseline auto-fluorescence).

    • Positive Control: Treat a parallel tube with 10 μM Erastin or 5 μM Norfloxacin[5]. Validation Checkpoint: The positive control must show a statistically significant rightward shift in fluorescence. If it fails, the intracellular esterases are inactive or the dye is degraded, and the assay must be repeated.

  • Analysis: Analyze immediately using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).

Section 6: Visualizations

Mechanism of Action

The following diagram illustrates the causal signaling pathway by which Uru-TK I induces a ferroptosis-like response in target pathogens[3][4].

Mechanism UruTKI Uru-TK I Peptide (LRQSQFVGSR-NH2) Membrane Membrane Interaction & Penetration UruTKI->Membrane Amphipathic binding ROS Intracellular ROS Accumulation Membrane->ROS Stress induction Mito Mitochondrial Dysfunction ROS->Mito Oxidative damage Lipid Lipid Peroxidation & GSH Oxidation Mito->Lipid Redox imbalance Death Ferroptosis-like Cell Death Lipid->Death Membrane rupture

Uru-TK I Induced Ferroptosis-like Cell Death Pathway

Standardized MIC Workflow

This workflow highlights the critical control points required to prevent peptide aggregation and cation interference.

Workflow Step1 1. Peptide Reconstitution (0.01% Acetic Acid) Step2 2. Low-Binding Tubes (Prevent Adsorption) Step1->Step2 Step5 5. 96-Well Plate Assay (Include Melittin Control) Step2->Step5 Step3 3. Mid-Log Phase Culture (OD600 0.4-0.6) Step4 4. Cation-Adjusted Media (Control Ca2+/Mg2+) Step3->Step4 Step4->Step5 Step6 6. OD600 Readout (Determine MIC) Step5->Step6 Validation Checkpoint

Standardized Workflow for Uru-TK I MIC Assays

References

  • [] Title: Urechistachykinin I - (CAS 149097-03-0) - Peptides. Source: BOC Sciences. URL:

  • [2] Title: Antimicrobial effect and membrane-active mechanism of Urechistachykinins, neuropeptides derived from Urechis unicinctus. Source: CORE / FEBS Letters. URL:

  • [3] Title: Urechistachykinin I triggers mitochondrial dysfunction leading to a ferroptosis-like response in Saccharomyces cerevisiae. Source: PubMed. URL:

  • [4] Title: Urechistachykinin I induced ferroptosis by accumulating reactive oxygen species in Vibrio vulnificus. Source: PubMed. URL:

  • [5] Title: Urechistachykinin I induced ferroptosis by accumulating reactive oxygen species in Vibrio vulnificus. Source: ResearchGate. URL:

Sources

Reference Data & Comparative Studies

Validation

Ligand-Receptor Pharmacology &amp; Binding Kinetics

As a Senior Application Scientist, I frequently evaluate the pharmacological profiles of novel and evolutionarily diverse neuropeptides. When comparing Urechistachykinin I (Uru-TK I) and Urechistachykinin II (Uru-TK II)—...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the pharmacological profiles of novel and evolutionarily diverse neuropeptides. When comparing Urechistachykinin I (Uru-TK I) and Urechistachykinin II (Uru-TK II)—invertebrate tachykinin-related peptides (TRPs) isolated from the echiuroid worm Urechis unicinctus—we uncover a fascinating model of receptor promiscuity and structural specificity.

This guide provides an objective, data-driven comparison of their receptor activity, detailing the underlying signaling mechanics and the self-validating experimental protocols used to quantify their performance.

Unlike vertebrate tachykinins (such as Substance P) which utilize a C-terminal Met-NH2 motif, Uru-TK I and II feature a highly conserved C-terminal Arg-NH2 sequence. This structural divergence is the absolute determinant for binding to their endogenous target, the Urechistachykinin receptor (UTKR) 1.

Interestingly, while many G-protein-coupled receptors (GPCRs) exhibit distinct affinity hierarchies for their endogenous ligand isoforms, UTKR demonstrates no prominent selective affinity. Both Uru-TK I and Uru-TK II act as full agonists with nearly identical potencies, yielding EC50 values in the tight range of 0.62–3.15 nM 2.

Mechanistic Signaling Pathway

UTKR functions as a typical Gq-coupled receptor. The causality of its downstream readout is beautifully linear: ligand binding activates Phospholipase C (PLC), which hydrolyzes PIP2 into IP3. The subsequent IP3-mediated release of intracellular calcium is the primary physiological trigger. In our functional assays, this intracellular calcium spike is harnessed to open calcium-dependent chloride channels, resulting in a measurable membrane depolarization 3.

Pathway Ligand Uru-TK I / Uru-TK II Receptor UTKR (GPCR) Ligand->Receptor Binds GProtein Gq Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors ClChannel Ca2+-dependent Cl- Channel (Xenopus Oocyte) Ca2->ClChannel Opens Response Membrane Depolarization (Inward Current) ClChannel->Response Cl- Efflux

Uru-TK I and II signaling cascade via UTKR activation and calcium-dependent chloride channel opening.

Experimental Methodology: Two-Electrode Voltage Clamp (TEVC)

To establish a self-validating system for measuring Uru-TK activity, we employ the Xenopus laevis oocyte expression system coupled with TEVC.

Causality Check: Why Xenopus oocytes? From an application standpoint, mammalian cell lines often require complex fluorescent calcium imaging with inherent signal-to-noise limitations. Xenopus oocytes, however, possess abundant endogenous calcium-activated chloride channels (CaCCs) and lack endogenous UTKR. When UTKR is heterologously expressed and activated, the resulting calcium release opens these CaCCs, generating a massive, easily quantifiable inward chloride current. This provides a highly sensitive, naturally amplified electrophysiological readout with a near-zero background.

Protocol Workflow:

  • cRNA Microinjection: Inject 50 nL of synthesized UTKR cRNA into defolliculated Xenopus oocytes. This standardizes receptor expression levels across the experimental batch.

  • Incubation: Maintain oocytes at 17°C for 2–4 days in ND96 buffer. This specific temperature window is critical to ensure proper folding and membrane trafficking of the GPCR.

  • TEVC Setup: Impale the oocyte with two microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl) and voltage-clamp the membrane potential at -80 mV to establish a stable baseline.

  • Ligand Perfusion: Perfuse the recording chamber with synthetic Uru-TK I or Uru-TK II at concentrations ranging from 10−11 to 10−6 M. Critical Causality Note: A strict 20-minute washout interval must be maintained between applications to prevent receptor desensitization, ensuring each dose-response data point is independent 2.

  • Data Acquisition: Record the peak inward current (nA) and normalize against the maximum response to generate EC50 curves.

Workflow Step1 cRNA Synthesis & Injection Step2 Incubation (17°C, 2-4 days) Step1->Step2 Step3 TEVC Setup Voltage Clamp at -80mV Step2->Step3 Step4 Ligand Application (Uru-TK I/II) Step3->Step4 Step5 Current Recording (Dose-Response) Step4->Step5

Step-by-step Two-Electrode Voltage Clamp (TEVC) workflow for measuring Uru-TK receptor activity.

Quantitative Performance Comparison

The following table summarizes the structural and pharmacological metrics of Uru-TK I and II based on our analytical standards 4.

ParameterUru-TK IUru-TK II
Amino Acid Sequence LRQSQFVGSR-NH2AAGMGFFGAR-NH2
Molecular Weight 1176.3 Da983.1 Da
Target Receptor UTKR (Gq-coupled GPCR)UTKR (Gq-coupled GPCR)
Receptor Affinity (EC50) ~1.5 nM (Range: 0.62–3.15 nM)~1.5 nM (Range: 0.62–3.15 nM)
C-Terminal Motif Arg-NH2Arg-NH2
Contractile Activity Potent (Cockroach hindgut)Potent (Cockroach hindgut)
Secondary Properties Antimicrobial (Membrane-active)Antimicrobial (Non-hemolytic)

Drug Development Implications

For drug discovery professionals, the Uru-TK/UTKR axis is more than an evolutionary curiosity. Synthetic analogs of Uru-TKs where the C-terminal Arg-NH2 is replaced with Met-NH2 lose UTKR activity entirely but gain affinity for mammalian tachykinin receptors 1. This demonstrates how single-residue modifications can completely switch ortholog selectivity, providing a powerful template for designing highly specific GPCR modulators. Furthermore, their inherent antimicrobial properties offer an excellent scaffold for developing dual-action therapeutic peptides.

References

  • Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. PubMed (NIH).
  • A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis. PubMed (NIH).
  • Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review. BioOne Complete.
  • Tachykinin-related peptides and their receptors in invertebr

Sources

Comparative

Validation of Uru-TK I as an Endogenous Ligand for UTKR: A Comparative Technical Guide

Executive Summary & Mechanistic Overview Tachykinin-related peptides (TKRPs) act as critical neuromodulators in invertebrates. The urechistachykinin receptor (UTKR), a G-protein-coupled receptor (GPCR) isolated from the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Tachykinin-related peptides (TKRPs) act as critical neuromodulators in invertebrates. The urechistachykinin receptor (UTKR), a G-protein-coupled receptor (GPCR) isolated from the echiuroid worm Urechis unicinctus, serves as a primary target for these peptides[1]. This guide objectively validates Urechistachykinin I (Uru-TK I) as the primary endogenous ligand for UTKR, comparing its binding efficacy against vertebrate homologs like Substance P (SP) and synthetic analogs[2].

Mechanistically, Uru-TK I binds to UTKR to activate a [1]. The receptor couples to a Gq protein, stimulating Phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol 1,4,5-trisphosphate (IP3). This triggers the release of intracellular calcium (Ca2+), a cascade that can be precisely quantified using the Xenopus laevis oocyte expression system[2].

UTKR_Pathway Ligand Uru-TK I (Endogenous Ligand) Receptor UTKR (GPCR) Ligand->Receptor Binds (EC50 ~1 nM) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels Cl_Channel Ca2+-dependent Cl- Channel (Xenopus Oocyte) Ca2->Cl_Channel Triggers Inward Current

UTKR PLC-IP3-Ca2+ signaling cascade activated by endogenous Uru-TK I.

Comparative Ligand Performance Data

The selectivity of UTKR is heavily dictated by the C-terminal motif of its ligands. Uru-TKs possess a distinct C-terminal Arg-NH2, whereas mammalian tachykinins (like Substance P) terminate in a Met-NH2 consensus[3]. To validate Uru-TK I, its activation profile must be benchmarked against alternative peptides.

Table 1: Comparative Efficacy of Ligands on UTKR
LigandC-Terminal MotifTarget ReceptorEC50 (nM)Relative Efficacy (%)
Uru-TK I (Endogenous) Arg-NH2UTKR~1.0100%
Uru-TK II-V, VII Arg-NH2UTKR0.62 - 3.15~100%
Substance P (SP) Met-NH2UTKRN/A0% (No Response)
[Met10]-Uru-TK I Met-NH2UTKRN/A0% (No Response)
[Arg11]-SP Arg-NH2UTKR~1.0100%

Data Source: Functional analysis of UTKR expressed in Xenopus oocytes[1][4].

Causality & Structural Determinants: The experimental data reveals a strict structural requirement for UTKR activation. UTKR responds equivalently to all endogenous Uru-TKs (I-V, VII), indicating it lacks selective affinity among its native isoforms[1]. However, replacing the C-terminal Arg-NH2 of Uru-TK I with Met-NH2 ([Met10]-Uru-TK I) completely abolishes receptor binding[3]. Conversely, modifying Substance P to carry an Arg-NH2 terminus ([Arg11]-SP) fully rescues its activity on UTKR, demonstrating driven purely by the C-terminal residue[3].

Experimental Validation Workflow

To generate the comparative data above, the Xenopus laevis oocyte voltage-clamp assay is the gold standard[4].

Why this system? Xenopus oocytes possess endogenous Ca2+-dependent Cl- channels. When a heterologously expressed Gq-coupled receptor (like UTKR) is activated, the resulting intracellular Ca2+ surge opens these Cl- channels. This acts as a massive biological amplifier, converting a biochemical binding event into a robust, easily quantifiable electrical current with a superior signal-to-noise ratio compared to standard mammalian cell line calcium imaging[2].

Workflow Step1 1. cRNA Synthesis In vitro transcription Step2 2. Microinjection Inject into oocytes Step1->Step2 Step3 3. Incubation 17°C for 2-4 days Step2->Step3 Step4 4. Voltage-Clamp Clamp at -80 mV Step3->Step4 Step5 5. Ligand Perfusion Apply Uru-TK I Step4->Step5 Step6 6. Data Acquisition Record Cl- current Step5->Step6

Step-by-step electrophysiological validation workflow for UTKR in Xenopus oocytes.

Self-Validating Protocol: Voltage-Clamp Assay

Step 1: cRNA Synthesis & Preparation

  • Action : Synthesize capped UTKR cRNA in vitro from the cloned cDNA template.

  • Rationale : Capping ensures mRNA stability and efficient translation within the highly active oocyte cytoplasm.

Step 2: Microinjection (System Setup)

  • Action : Inject 50 nL of UTKR cRNA into defolliculated Xenopus oocytes (Stage V-VI).

  • Self-Validation (Negative Control) : Inject a parallel cohort with RNase-free water. These control oocytes must be exposed to Uru-TK I later to rule out false positives from endogenous oocyte mechanosensitive channels or native peptide receptors[4].

Step 3: Incubation & Expression

  • Action : Incubate oocytes at 17°C in ND96 physiological buffer for 2-4 days.

  • Rationale : 17°C slows oocyte degradation while providing ample time for the translation, correct folding, and membrane trafficking of the UTKR GPCR[4].

Step 4: Electrophysiological Setup

  • Action : Impale the oocyte with two glass microelectrodes filled with 3M KCl and voltage-clamp the membrane potential at -80 mV.

  • Rationale : Clamping at -80 mV provides a strong driving force for chloride efflux (recorded as an inward current), maximizing the amplitude of the Ca2+-dependent Cl- current.

Step 5: Ligand Application (Interrogation)

  • Action : Perfuse Uru-TK I (or comparative analogs) into the recording chamber at concentrations ranging from 10^-11 to 10^-6 M.

  • Self-Validation (Positive Control) : Apply [Arg11]-SP to confirm receptor functionality and expression levels if native Uru-TK I yields unexpectedly low responses[3].

  • Critical Constraint : Enforce a strict with ND96 buffer between successive ligand applications[4].

  • Rationale : GPCRs rapidly desensitize via β-arrestin pathways upon continuous agonist exposure. The washout ensures the receptor resensitizes, allowing for accurate dose-response curve generation[4].

Step 6: Data Acquisition & Analysis

  • Action : Record the peak amplitude of the inward current. Normalize the data by setting the maximum current elicited by a saturating dose (100 nM) of Uru-TK I as 100%[3].

Conclusion

The experimental evidence definitively validates Uru-TK I as a highly potent, endogenous agonist for UTKR. The receptor's absolute dependence on the C-terminal Arg-NH2 motif distinguishes it from mammalian tachykinin receptors, providing a highly specific target for invertebrate neuroendocrinology research and the development of targeted agrochemicals.

References

  • A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis. National Institutes of Health (NIH) / European Journal of Biochemistry. [Link]

  • Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review. BioOne Complete / Zoological Science.[Link]

  • Tachykinin-related peptides and their receptors in invertebrates. Semantic Scholar / Peptides.[Link]

  • Interconvertible activity between Uru-TK and Substance P. ResearchGate.[Link]

  • Activation of UTKR by Uru-TKs. ResearchGate.[Link]

Sources

Validation

cross-reactivity of Uru-TK I with other tachykinin receptors

Evolutionary Pharmacology: Cross-Reactivity Profiling of Uru-TK I Against Mammalian Tachykinin Receptors Understanding the structural determinants of G-protein-coupled receptor (GPCR) selectivity is a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Evolutionary Pharmacology: Cross-Reactivity Profiling of Uru-TK I Against Mammalian Tachykinin Receptors

Understanding the structural determinants of G-protein-coupled receptor (GPCR) selectivity is a cornerstone of modern drug design. Urechistachykinin I (Uru-TK I) is an invertebrate tachykinin-related peptide (TRP) isolated from the echiuroid worm Urechis unicinctus. While it shares a highly conserved core sequence with mammalian tachykinins like Substance P (SP), its cross-reactivity profile is sharply delineated by a single C-terminal amidation difference.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of Uru-TK I's binding and activation profiles across invertebrate and mammalian receptor systems. By dissecting the causality behind these interactions, we equip researchers with validated protocols and structural insights necessary for engineering species-selective GPCR modulators.

Structural Causality of Receptor Selectivity

The tachykinin peptide family is defined by a conserved C-terminal motif, which serves as the primary pharmacophore for receptor binding and activation . However, an evolutionary divergence at the extreme C-terminus dictates receptor cross-reactivity:

  • Mammalian Tachykinins (e.g., Substance P): Terminate in -Phe-X-Gly-Leu-Met-NH₂. The C-terminal Methionine (Met) is essential for docking into the binding pocket of mammalian NK1, NK2, and NK3 receptors.

  • Invertebrate TRPs (e.g., Uru-TK I): Terminate in -Phe-X-Gly-Y-Arg-NH₂. The substitution of Met with Arginine (Arg) acts as a strict gating mechanism.

Because of this single-residue divergence, authentic Uru-TK I exhibits high-affinity binding to its native urechistachykinin receptor (UTKR) but fails to activate mammalian receptors . Conversely, Substance P cannot activate UTKR. However, synthesizing a [Met¹⁰]-Uru-TK I analog—where the native Arg-NH₂ is replaced by Met-NH₂—completely abolishes UTKR affinity while rescuing mammalian cross-reactivity . This demonstrates that the C-terminal residue is the absolute causal determinant of inter-species tachykinin cross-reactivity.

Quantitative Cross-Reactivity Profiling

The following table summarizes the comparative pharmacological activity of native and synthetic tachykinin analogs across invertebrate and mammalian assay systems.

Peptide LigandC-Terminal MotifUTKR Activation (EC₅₀)Mammalian NK1R / Guinea Pig Ileum Activity
Uru-TK I -Phe-Val-Gly-Ser-Arg-NH₂~1.0 nM (Potent Agonist)Inactive
[Met¹⁰]-Uru-TK I -Phe-Val-Gly-Ser-Met-NH₂>1000 nM (Weak/Inactive)Potent Agonist (Comparable to SP)
Substance P (SP) -Phe-Phe-Gly-Leu-Met-NH₂InactiveHigh Affinity (Gold Standard Agonist)
[Arg¹¹]-SP -Phe-Phe-Gly-Leu-Arg-NH₂Potent Agonist (Cross-reacts)Weak/Inactive

Data synthesized from functional expression assays and ex vivo tissue contractility models.

Signaling Pathway & Cross-Reactivity Visualization

The diagram below maps the logical flow of ligand-receptor cross-reactivity dictated by the C-terminal residue, culminating in the shared intracellular calcium signaling cascade.

TachykininCrossReactivity cluster_ligands Peptide Ligands cluster_receptors GPCR Targets cluster_response Physiological Response UruTKI Uru-TK I (Arg-NH2) UTKR UTKR (Invertebrate) UruTKI->UTKR High Affinity MetUruTKI [Met10]-Uru-TK I (Met-NH2) NK1R NK1R (Mammalian) MetUruTKI->NK1R Cross-reacts SubP Substance P (Met-NH2) SubP->NK1R High Affinity ArgSP [Arg11]-SP (Arg-NH2) ArgSP->UTKR Cross-reacts CaSignaling Ca2+ Signal Transduction UTKR->CaSignaling NK1R->CaSignaling Contraction Muscle Contraction CaSignaling->Contraction

Ligand-receptor cross-reactivity pathways dictated by C-terminal amidation.

Self-Validating Experimental Methodologies

To rigorously evaluate these cross-reactivity profiles, we rely on two orthogonal, self-validating assay systems. The causality behind selecting these specific models lies in their ability to isolate receptor activation from confounding endogenous background noise.

Protocol A: Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC) Assay

Rationale:Xenopus laevis oocytes naturally lack endogenous tachykinin receptors. This provides an electrically silent, "null" background. When injected with UTKR cRNA, the exogenous GPCR couples to the oocyte's native Gq-PLC-IP3 pathway, triggering massive calcium-activated chloride currents upon ligand binding. This amplification allows for highly sensitive, isolated quantification of UTKR activation .

Step-by-Step Workflow:

  • cRNA Preparation: Synthesize capped UTKR cRNA in vitro from a linearized cDNA template.

  • Microinjection: Inject 50 nL of solution (containing ~1–5 ng of UTKR cRNA) into the vegetal pole of defolliculated Xenopus oocytes.

  • Incubation: Incubate the injected oocytes at 17°C for 2–4 days in ND96 medium (supplemented with antibiotics) to allow for sufficient receptor translation and membrane trafficking.

  • Electrophysiological Setup: Impale oocytes with two microelectrodes (filled with 3 M KCl) and voltage-clamp the membrane potential at -80 mV.

  • Ligand Perfusion: Perfuse the recording chamber with 10 nM Uru-TK I or cross-reactive analogs for 30 seconds.

  • Self-Validation Check: Always run an uninjected or water-injected oocyte in parallel. Application of the peptide must yield zero current shift in the control oocyte, proving that the inward chloride current is exclusively mediated by the expressed UTKR.

Protocol B: Ex Vivo Guinea Pig Ileum Contractility Assay

Rationale: While oocytes are ideal for isolated receptor studies, the guinea pig ileum is the gold-standard physiological tissue model for mammalian tachykinin cross-reactivity. It natively expresses high densities of NK1, NK2, and NK3 receptors, providing a direct, functionally relevant readout (smooth muscle contraction) that confirms whether a peptide can induce a true physiological response in mammals .

Step-by-Step Workflow:

  • Tissue Isolation: Excise the terminal ileum from a male guinea pig, flush the lumen with oxygenated buffer, and cut into 1–2 cm segments.

  • Organ Bath Mounting: Suspend the segments longitudinally in a 10 mL organ bath containing Tyrode's solution, continuously aerated with 95% O₂ / 5% CO₂ at 37°C.

  • Pharmacological Isolation: Add 1 µM atropine to the bath. Causality: Atropine blocks muscarinic acetylcholine receptors, preventing spontaneous cholinergic contractions and ensuring that any observed contraction is strictly mediated by direct tachykinin receptor activation on the smooth muscle.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing the bath every 15 minutes.

  • Dose-Response Profiling: Cumulatively add peptide ligands (e.g., [Met¹⁰]-Uru-TK I or Substance P) from 10⁻¹⁰ M to 10⁻⁶ M. Record isometric contractions using a force-displacement transducer.

  • Self-Validation Check: Normalize all contractile responses to a maximal reference contraction induced by 10⁻⁶ M Substance P. If the tissue fails to respond to the SP positive control, the preparation is deemed non-viable and must be discarded.

Conclusion for Drug Development

The strict structural requirement for C-terminal amidation highlights a critical vulnerability that can be exploited in drug design. Because Uru-TK I does not cross-react with mammalian NK1R, its structural scaffold serves as an ideal starting point for developing species-selective invertebrate pest control agents that pose zero off-target risk to mammalian neurophysiology.

References

  • Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. Peptides. [Link]

  • A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis. European Journal of Biochemistry. [Link]

  • Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review. Zoological Science.[Link]

  • Isolation and characterization of two novel tachykinin-related neuropeptides from the ventral nerve cord of the echiuroid worm, Urechis unicinctus. Biochemical and Biophysical Research Communications.[Link]

Comparative

Confirming the Critical Role of the C-Terminal Residue in Urechistachykinin I (Uru-TK I) Activity: A Comparative Guide to Experimental Validation

For researchers in neuropeptide signaling and drug development, understanding the structure-function relationship of bioactive peptides is paramount. This guide provides an in-depth technical comparison of experimental a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in neuropeptide signaling and drug development, understanding the structure-function relationship of bioactive peptides is paramount. This guide provides an in-depth technical comparison of experimental approaches to confirm the role of the C-terminal residue in the biological activity of Urechistachykinin I (Uru-TK I), a tachykinin-related peptide from the echiuroid worm, Urechis unicinctus. While the user's query mentioned "Uru-TK I activity" in a context that might suggest enzymatic function, it is crucial to clarify that Uru-TK I is a neuropeptide, and its "activity" refers to its ability to elicit a biological response, such as muscle contraction, by binding to its specific G-protein coupled receptor, UTKR.[1][2]

This guide will detail methodologies to investigate the significance of the C-terminal residue of Uru-TK I, drawing parallels with well-established principles from enzyme analysis where applicable, to provide a robust framework for validation.

Introduction: The Significance of the C-Terminus in Bioactive Peptides

The primary structure of a peptide, its amino acid sequence, dictates its three-dimensional conformation and, consequently, its biological function. The C-terminal residue, in particular, can play a pivotal role in receptor binding, peptide stability, and overall potency. In the case of tachykinin-related peptides, the C-terminal region is often highly conserved and essential for their physiological effects.[1]

This guide will explore three complementary experimental strategies to elucidate the function of the C-terminal residue of Uru-TK I:

  • Peptide Synthesis and Site-Directed Mutagenesis: The direct comparison of wild-type and modified peptides.

  • Receptor Binding Assays: Quantifying the affinity of peptide variants for the Uru-TK receptor (UTKR).

  • Functional Bioassays: Measuring the biological response elicited by the peptides.

Experimental Strategy 1: Peptide Synthesis and C-Terminal Modification

The most direct method to assess the importance of the C-terminal residue is to synthesize variants of the Uru-TK I peptide with specific modifications at this position and compare their activity to the native peptide.

Experimental Rationale

Solid-phase peptide synthesis (SPPS) allows for the precise creation of peptide sequences with targeted amino acid substitutions or truncations.[1] By replacing the native C-terminal residue with other amino acids (e.g., with different physicochemical properties like charge, hydrophobicity, or size) or by deleting it entirely, we can directly probe its contribution to the peptide's function.

Workflow for Peptide Synthesis and Analysis

Caption: Workflow for generating wild-type and mutant Uru-TK I peptides.

Detailed Protocol: Solid-Phase Peptide Synthesis of Uru-TK I Analogs
  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide, which is common for neuropeptides).

  • Amino Acid Coupling: Sequentially couple the protected amino acids of the Uru-TK I sequence using an automated peptide synthesizer. For mutant peptides, substitute the desired amino acid at the C-terminal position during the synthesis cycle.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

  • Verification: Confirm the identity and purity of the synthesized peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Experimental Strategy 2: In Vitro Receptor Binding Assays

To understand the mechanistic basis for any observed changes in activity, it is essential to determine if C-terminal modifications affect the peptide's ability to bind to its receptor, UTKR.

Experimental Rationale

Competitive binding assays quantify the affinity of a ligand (the Uru-TK I analog) for its receptor. In this setup, a labeled (e.g., radiolabeled or fluorescently labeled) wild-type Uru-TK I peptide competes with unlabeled peptide variants for binding to cells or membranes expressing UTKR. A decrease in binding affinity of a mutant peptide suggests that the C-terminal residue is involved in receptor interaction.

Workflow for Competitive Receptor Binding Assay

Caption: Workflow for a competitive receptor binding assay.

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation: Homogenize cells or tissues expressing UTKR in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of radiolabeled Uru-TK I (e.g., ¹²⁵I-Uru-TK I), and varying concentrations of the unlabeled wild-type or mutant peptides.

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) to determine the affinity of each peptide for the receptor.

Experimental Strategy 3: Cell-Based Functional Bioassays

The ultimate confirmation of the C-terminal residue's role comes from measuring the biological response elicited by the peptide variants. For Uru-TK I, this can be assessed by measuring the downstream signaling events following UTKR activation.

Experimental Rationale

UTKR, like other tachykinin receptors, is a G-protein coupled receptor that, upon activation, typically stimulates the phospholipase C pathway, leading to an increase in intracellular calcium levels.[2] By measuring this calcium influx in cells expressing UTKR, we can directly quantify the functional potency of the Uru-TK I analogs. A loss or reduction in the ability of a C-terminal mutant to elicit a calcium response would confirm the critical role of this residue in peptide activity.

Workflow for Calcium Mobilization Assay

Caption: Workflow for a cell-based calcium mobilization assay.

Detailed Protocol: Fluorometric Calcium Response Assay
  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the UTKR gene.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which will be cleaved to its active form intracellularly.

  • Peptide Stimulation: Place the dye-loaded cells in a fluorometric imaging plate reader. Add varying concentrations of the wild-type or mutant Uru-TK I peptides to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: For each peptide, plot the peak fluorescence response against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of peptide that elicits 50% of the maximal response).

Comparative Analysis and Data Interpretation

The data from these three experimental approaches should be integrated to form a comprehensive understanding of the C-terminal residue's role.

Expected Outcomes and Interpretation
Experimental Approach Metric Interpretation of a C-Terminal Mutant vs. Wild-Type
Receptor Binding Assay Ki (inhibition constant)A significantly higher Ki indicates reduced binding affinity, suggesting the C-terminal residue is important for receptor interaction.
Functional Bioassay EC₅₀ (half-maximal effective concentration)A significantly higher EC₅₀ indicates reduced potency, meaning a higher concentration of the peptide is needed to elicit a response.
Functional Bioassay Emax (maximum effect)A lower Emax suggests that even at saturating concentrations, the mutant peptide cannot elicit the same maximal response as the wild-type, indicating it is a partial agonist.

A C-terminal mutant that shows a significant increase in both its Ki and EC₅₀ values, and potentially a decrease in Emax, provides strong evidence that the C-terminal residue is critical for both receptor binding and activation, and thus for the overall biological activity of Uru-TK I. Research on Uru-TK I and its analogs has demonstrated that substituting the C-terminal Arginine residue with Methionine leads to a 1000-fold decrease in its myotropic activity on the cockroach hindgut, highlighting the critical nature of this specific residue.[1]

Broader Context: C-Terminal Importance in Other Bioactive Molecules

The critical role of the C-terminal residue is not unique to Uru-TK I. In the well-studied enzyme Herpes Simplex Virus thymidine kinase (HSV-TK), the C-terminal portion of the protein is essential for maintaining its enzymatic activity.[3] Deletion of just a few amino acids from the C-terminus of HSV-TK results in a dramatic reduction or complete loss of its ability to phosphorylate thymidine and antiviral drugs like acyclovir.[3] Similarly, for human cytosolic thymidine kinase (TK1), the C-terminus is crucial for the regulation of the enzyme's degradation, and deletions in this region can paradoxically increase its stability and catalytic activity, demonstrating its vital role in the protein's life cycle.[4]

These examples from enzymology underscore a universal principle in protein science: the terminal regions of a polypeptide chain can be as critical to its function as the residues within its active site or core structural motifs. The experimental strategies outlined in this guide provide a robust framework for investigating and confirming the functional importance of such residues in any bioactive peptide or protein.

References

  • Saijo, M., et al. (2002). Importance of C-terminus of herpes simplex virus type 1 thymidine kinase for maintaining thymidine kinase and acyclovir-phosphorylation activities. Journal of Medical Virology, 66(3), 388-393. [Link]

  • Creative Biolabs. (n.d.). Overview of HSV-Thymidine Kinase. Retrieved from [Link]

  • Vogt, J., et al. (1995). Site-directed mutagenesis of herpes simplex virus type 1 thymidine kinase opposes the importance of amino acid positions 251, 321 and 348 for selective recognition of substrate analogs. Biochemical and Biophysical Research Communications, 209(3), 966-973. [Link]

  • Black, M. E., & Loeb, L. A. (1993). Creation of drug-specific herpes simplex virus type 1 thymidine kinase mutants for gene therapy. Proceedings of the National Academy of Sciences, 90(22), 10534-10538. [Link]

  • Ogisaka, M., et al. (2001). Effects of Uru-TKs I and II and their [Met 10] analogs, SP and its [Arg 11] analog on spontaneous contractions of isolated hindgut of the cockroach P. americana. Peptides, 22(3), 405-410. [Link]

  • Kanda, A., et al. (2003). A novel tachykinin-related peptide receptor of Urechis unicinctus. FEBS Letters, 554(3), 393-398. [Link]

  • Zhu, C., et al. (2006). Effect of C-terminal of human cytosolic thymidine kinase (TK1) on in vitro stability and enzymatic properties. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1185-1188. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Uru-TK I Analogs: Unlocking Receptor Selectivity

Authored by a Senior Application Scientist This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Urechistachykinin I (Uru-TK I) analogs. Uru-TK I and its sibling, Uru-TK II, are tachyk...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Urechistachykinin I (Uru-TK I) analogs. Uru-TK I and its sibling, Uru-TK II, are tachykinin-related peptides (TRPs) originally isolated from the invertebrate echiuroid worm, Urechis unicinctus.[1] While structurally related to the well-known mammalian tachykinins like Substance P (SP), they possess a key structural divergence that dictates a profoundly different receptor selectivity. Understanding the SAR of Uru-TK I analogs is crucial for researchers in pharmacology and drug development, as it provides a fascinating molecular blueprint for engineering peptide ligands with high specificity for either invertebrate or vertebrate tachykinin receptors.

This document moves beyond a simple catalog of analogs to explain the causal relationships between specific structural modifications and their resulting biological activity, supported by comparative experimental data. We will dissect the critical role of the C-terminal residue and provide detailed protocols for the key bioassays used to validate these findings.

The Decisive C-Terminus: Arginine vs. Methionine

The fundamental difference between the invertebrate Uru-TKs and mammalian tachykinins lies in their C-terminal amino acid. Mammalian tachykinins share a conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH₂ .[2] In stark contrast, Uru-TKs possess a C-terminal Arg-NH₂ .[1][3] This single amino acid substitution is the primary determinant of their pharmacological profile.

Experiments have conclusively shown that the biological activity of these peptides can be interconverted simply by swapping this C-terminal residue.[3][4]

  • Uru-TK I Analogs on Vertebrate vs. Invertebrate Tissues: When the C-terminal Arginine of Uru-TK I is replaced with Methionine ([Met¹⁰]-Uru-TK I), the peptide loses its high potency on invertebrate tissues like the cockroach hindgut (activity diminishes by a factor of 1000).[3] However, this same analog gains significant contractile activity on the guinea pig ileum, a classic vertebrate model for tachykinin research, to a degree similar to Substance P.[3] The native Uru-TK I is inactive on this vertebrate tissue.[3]

  • Substance P Analogs on Invertebrate vs. Vertebrate Tissues: Conversely, when the C-terminal Methionine of Substance P is replaced with Arginine ([Arg¹¹]-SP), its activity on the cockroach hindgut is enhanced 10- to 100-fold.[3] This analog also proves to be as potent as native Uru-TK I in activating the cloned invertebrate Uru-TK receptor (UTKR).[4] As expected, this modification reduces its potency on vertebrate tissues.[3]

This elegant reciprocity highlights that the C-terminal residue is the molecular key recognized by the respective receptors. The Arg-NH₂ is essential for activating invertebrate tachykinin-related receptors, while Met-NH₂ is critical for activating mammalian tachykinin receptors.[4]

Comparative Activity of Uru-TK I and Key Analogs

The following table summarizes the pharmacological data from key experiments, illustrating the dramatic shifts in activity and selectivity based on the C-terminal residue.

Peptide/AnalogSequence HighlightActivity on Cockroach Hindgut (Invertebrate)Activity on Guinea Pig Ileum (Vertebrate)Activity on Cloned UTKR (Invertebrate Receptor)
Uru-TK I ...Phe-Val-Gly-Ser-Arg-NH₂ High Potency (Threshold ~10⁻⁹ M)[3]Inactive[3]Potent Agonist (EC₅₀ ~1 nM)[5]
[Met¹⁰]-Uru-TK I ...Phe-Val-Gly-Ser-Met-NH₂ Low Potency (~1000x less active)[3]Gains Potent Activity[3]Abolished Binding[4]
Substance P (SP) ...Phe-Phe-Gly-Leu-Met-NH₂ Weak Agonist (Threshold ~10⁻⁶ M)[3]Potent AgonistInactive[4]
[Arg¹¹]-SP ...Phe-Phe-Gly-Leu-Arg-NH₂ High Potency (~10-100x more active)[3]Less Potent[3]Potent Agonist[4]

Visualizing the Structure-Activity Logic

The relationship between the C-terminal residue and receptor selectivity can be visualized as a logical switch.

SAR_Logic cluster_UruTK Uru-TK I Modifications cluster_SP Substance P Modifications cluster_Activity Resulting Receptor Activity UruTK Uru-TK I (C-term Arg) Met_UruTK [Met¹⁰]-Uru-TK I (C-term Met) UruTK->Met_UruTK Swap Arg -> Met Invert_Activity High Invertebrate Receptor Activity UruTK->Invert_Activity Vert_Activity High Vertebrate Receptor Activity Met_UruTK->Vert_Activity SP Substance P (C-term Met) Arg_SP [Arg¹¹]-SP (C-term Arg) SP->Arg_SP Swap Met -> Arg SP->Vert_Activity Arg_SP->Invert_Activity

Caption: C-terminal residue dictates receptor selectivity.

Essential Experimental Protocols

Protocol: Isolated Tissue Contraction Bioassay

This ex vivo assay directly measures the physiological response (muscle contraction) of a peptide on a target tissue, providing a functional measure of potency and efficacy.

Causality: The choice of comparing an invertebrate tissue (cockroach hindgut) with a vertebrate one (guinea pig ileum) is deliberate. It creates a differential system that directly probes the receptor selectivity of the analogs. A change in contractile potency on one tissue versus the other provides clear evidence of a shift in the peptide's preferred receptor target.

Methodology:

  • Peptide Synthesis: Analogs are chemically synthesized using a solid-phase peptide synthesizer, often employing the FastMoc method.[3]

  • Tissue Dissection:

    • Cockroach Hindgut: The hindgut from an adult cockroach (Periplaneta americana) is carefully dissected and isolated.[3]

    • Guinea Pig Ileum: A segment of the ileum is isolated from a guinea pig and the longitudinal muscle is prepared.[3]

  • Organ Bath Setup: The isolated tissue is suspended in an organ bath containing an appropriate physiological saline solution (e.g., Tyrode's solution for ileum), maintained at a constant temperature (e.g., 37°C), and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a slight resting tension until spontaneous contractions stabilize.

  • Dose-Response Curve Generation:

    • Peptide analogs are added to the bath in a cumulative, concentration-dependent manner.

    • The contractile response (increase in tension) is recorded after each addition.

    • Data is plotted as a dose-response curve to determine parameters like threshold concentration and relative potency.

Protocol: Receptor Activation Assay in Xenopus Oocytes

This assay provides a more direct measure of ligand-receptor interaction by using a heterologous expression system. It isolates the receptor of interest from other potential interacting partners found in a whole tissue.

Causality: By expressing a single, cloned receptor (like the Uru-TK receptor, UTKR) in Xenopus oocytes, we create a self-validating system.[5] Any response measured is directly attributable to the interaction between the peptide analog and that specific receptor. This eliminates the ambiguity of complex tissue preparations and allows for precise quantification of potency (EC₅₀).

Methodology:

  • cRNA Preparation: The complementary RNA (cRNA) encoding the receptor of interest (e.g., UTKR) is synthesized in vitro.

  • Oocyte Injection: The cRNA is microinjected into Xenopus laevis oocytes. The oocytes are then incubated for 2-4 days to allow for receptor expression on the cell membrane.[5]

  • Two-Electrode Voltage Clamp:

    • An oocyte expressing the receptor is placed in a recording chamber and impaled with two microelectrodes.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).[5]

  • Ligand Application:

    • The peptide analog is applied to the oocyte via perfusion of the chamber.[5]

    • Binding of the agonist to the G-protein coupled receptor (GPCR) initiates a signaling cascade, typically leading to an increase in intracellular Ca²⁺. This, in turn, opens calcium-dependent chloride channels, causing an inward current.[4]

  • Data Acquisition and Analysis:

    • The evoked inward current is measured as the response.

    • A dose-response curve is constructed by applying various concentrations of the analog and plotting the peak current response.

    • The EC₅₀ value (the concentration that elicits a half-maximal response) is calculated from this curve, providing a quantitative measure of the analog's potency.[5]

Experimental_Workflow cluster_Peptide Peptide Preparation cluster_Assay Bioassay cluster_Analysis Data Analysis Synth Solid-Phase Peptide Synthesis Dissect Isolate Tissue (e.g., Guinea Pig Ileum) Synth->Dissect Bath Mount in Organ Bath Dissect->Bath Dose Cumulative Dosing Bath->Dose Measure Measure Contraction Dose->Measure Curve Generate Dose-Response Curve Measure->Curve Potency Determine Relative Potency Curve->Potency

Caption: Workflow for the isolated tissue contraction assay.

Conclusion and Future Directions

The structure-activity relationship of Uru-TK I analogs provides a clear and compelling example of how subtle changes in peptide structure can lead to profound shifts in biological function and receptor selectivity. The interchangeability of the C-terminal Arg and Met residues serves as a powerful tool for dissecting the molecular evolution and pharmacology of tachykinin systems across different phyla.

For researchers in drug development, these findings offer a rational basis for designing highly selective agonists or antagonists. By targeting the unique features of either the invertebrate or vertebrate tachykinin receptors, it is possible to develop novel therapeutics or pesticides with minimal off-target effects. Future studies may focus on modifications to other parts of the peptide backbone to further enhance stability, potency, and selectivity, building upon the foundational knowledge that the C-terminus is the primary helm of this peptide's activity.

References

  • Maggi, C. A., Patacchini, R., Meini, S., Quartara, L., Sisto, A., Potier, E., Giuliani, S., & Giachetti, A. (1993). Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon. British Journal of Pharmacology, 108(1), 179–186. [Link]

  • Fujisawa, Y., Ohta, S., Muneoka, Y., & Ikeda, T. (2002). E?ects of Uru-TKs I and II and their [Met 10 ] analogs, SP and its [Arg 11 ] analog on spontaneous contractions of isolated hindgut of the cockroach P. americana. Journal of Insect Biotechnology and Sericology, 71(2), 107-112. [Link]

  • Kawada, T., Kanda, T., Iwakoshi-Ukena, E., Ukena, K., & Minakata, H. (2011). A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis. FEBS Journal, 278(1), 151-161. [Link]

  • Satake, H., & Kawada, T. (2006). Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review. Zoological Science, 23(10), 845-857. [Link]

  • Ukena, K., Oumi, T., Matsushima, O., Ikeda, T., Fujita, T., Minakata, H., & Nomoto, K. (2000). Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses. Peptides, 21(12), 1851-1858. [Link]

  • Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease. Physiological Reviews, 94(1), 265–301. [Link]

  • Sautel, M., Ségéric, O., Gbahou, F., & Parmentier, M. (2019). Tachykinin receptors. IUPHAR/BPS Guide to Pharmacology. [Link]

  • Emond, P., Blouin, M., Gendron, L., & Giguère, D. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors. Journal of Medicinal Chemistry, 49(24), 7076–7087. [Link]

  • Pinheiro, A. C., & Murgue, B. (2003). Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. Frontiers in Endocrinology, 14, 1109015. [Link]

  • Sgard, F., Petitet, F., Saffroy, M., Torrens, Y., Lavielle, S., Chassaing, G., Loeuillet, D., Glowinski, J., & Beaujouan, J. C. (1992). Comparative behavioural profile of centrally administered tachykinin NK1, NK2 and NK3 receptor agonists in the guinea-pig. Neuropeptides, 21(3), 147–156. [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Waste Segregation Data

Standard Operating Procedure: Safe Handling and Disposal of Uru-TK I (Urechistachykinin I) As drug development professionals and laboratory scientists, we frequently handle potent bioactive peptides that require speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Uru-TK I (Urechistachykinin I)

As drug development professionals and laboratory scientists, we frequently handle potent bioactive peptides that require specialized lifecycle management. Uru-TK I (Urechistachykinin I, CAS: 149097-03-0) is an invertebrate tachykinin-related peptide (TRP) originally isolated from the ventral nerve cords of the echiuroid worm Urechis unicinctus[1]. Characterized by its specific C-terminal sequence (LRQSQFVGSR-NH2), Uru-TK I exhibits potent antimicrobial properties without inducing hemolytic effects in mammalian cells[2].

While its lack of hemolysis makes it an attractive candidate for antimicrobial research, its inherent biological activity dictates strict laboratory disposal protocols. Improper disposal of antimicrobial peptides (AMPs) into standard wastewater streams can exert selective pressure on environmental microbiomes, contributing to the proliferation of multi-drug resistant bacteria, or "superbugs"[3].

To design a self-validating disposal protocol, we must first understand the quantitative parameters of the target molecule.

Table 1: Physicochemical Properties and Disposal Parameters for Uru-TK I

ParameterValue / SpecificationOperational Implication
CAS Number 149097-03-0Unique identifier for EHS waste logging and compliance[4].
Molecular Weight 1176.33 g/mol Determines molarity for stoichiometric deactivation[5].
Sequence Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2Contains oxidizable residues (Arg, Phe) susceptible to bleach[6].
Biological Target Bacterial membranes (Antimicrobial)Must be deactivated to prevent environmental resistance[3].
Primary Deactivator 0.5% - 1.0% Sodium HypochloriteCleaves peptide bonds and oxidizes side chains[7].
Deactivation Time ≥ 30 MinutesMinimum contact time required for complete denaturation[7].

The Causality of Peptide Deactivation (Why We Do What We Do)

In laboratory safety, blindly following steps introduces risk; understanding the mechanism of those steps ensures compliance and efficacy.

Unlike standard chemical solvents that can simply be evaporated or incinerated, biologically active peptides like Uru-TK I maintain their conformation and activity in aqueous solutions. Autoclaving is often insufficient for AMPs, as many short-chain peptides are highly heat-stable and will re-fold upon cooling[3].

Therefore, we employ oxidative cleavage . By introducing sodium hypochlorite (bleach) to the liquid peptide waste, the hypochlorite ions ( OCl− ) aggressively attack the peptide backbone and the electron-rich side chains of the Arginine (Arg) residues in Uru-TK I. This chemical oxidation irreversibly denatures the peptide, destroying its amphipathic secondary structure—the exact pharmacophore required for its antimicrobial membrane-disrupting activity. Once the structure is cleaved, the waste is rendered biologically inert and safe for standard institutional chemical disposal[7].

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Inactivation (Aqueous Peptide Solutions & Media) This protocol applies to all reconstituted Uru-TK I solutions, HPLC fractions, and contaminated cell culture media[7].

  • Collection: Consolidate all liquid waste containing Uru-TK I into a designated, clearly labeled, leak-proof chemical waste container. Critical: Do not mix with acidic waste to prevent the release of toxic chlorine gas.

  • Oxidation (Deactivation): Add laboratory-grade sodium hypochlorite (bleach) to the liquid waste to achieve a final concentration of 0.5% to 1.0% active chlorine (typically a 1:10 dilution of standard household bleach).

  • Incubation: Seal the container loosely to prevent pressure buildup and agitate gently. Allow the mixture to incubate at room temperature for a minimum of 30 minutes. Causality: This time is required to ensure complete oxidative cleavage of the LRQSQFVGSR-NH2 sequence.

  • Validation & pH Neutralization: Verify the destruction of the peptide visually (e.g., loss of any media indicator color, such as phenol red turning clear/yellow). If required by your Environmental Health and Safety (EHS) department, neutralize the pH using a mild buffer before final handover.

  • Final Disposal: Transfer the deactivated solution to your institution's EHS department as "Aqueous Chemical Waste (Bleach Treated)." Never pour down the drain[3].

Protocol B: Solid Waste and Sharps Management

  • Sharps: Syringes, needles, and broken glass contaminated with Uru-TK I must be immediately placed into a puncture-resistant sharps container. Do not overfill past the 75% fill line[7].

  • Solid Consumables: Lyophilized powder vials, contaminated pipette tips, weigh boats, and gloves must be collected in a biohazard/chemical solid waste bin[8].

  • Incineration: Solid peptide waste cannot be chemically deactivated efficiently. It must be handed over to EHS for high-temperature incineration, which completely mineralizes the organic compound into CO2​ , H2​O , and NOx​ [8].

Workflow Visualization

To ensure standardized execution across your laboratory team, refer to the following process flow for liquid waste management.

Workflow for the chemical deactivation and disposal of Uru-TK I liquid laboratory waste.

References

  • Kawada, T., et al. (2000). "Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses." PubMed (NIH).[Link]

  • Bitesize Bio. (2025). "Antibiotic Disposal in the Lab: Simple Tips to Get it Right." Bitesize Bio.[Link]

Sources

Handling

Physicochemical Properties &amp; Quantitative Activity

Executive Protocol: Safe Handling, Reconstitution, and Disposal of Uru-TK I As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as the critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Protocol: Safe Handling, Reconstitution, and Disposal of Uru-TK I

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as the critical foundation for experimental reproducibility and scientific integrity. Urechistachykinin I (Uru-TK I) is an invertebrate tachykinin-related peptide (TRP) originally isolated from the echiuroid worm Urechis unicinctus[1]. It is a highly specialized bioactive compound that functions both as a neuropeptide binding to G-protein-coupled receptors (GPCRs)[2] and as a membrane-active antimicrobial agent[3].

Handling bioactive peptides requires a deep understanding of their physicochemical vulnerabilities. This guide provides the definitive operational framework for managing Uru-TK I, ensuring both operator safety and the absolute preservation of peptide efficacy.

Before handling any compound, we must establish its quantitative profile. Uru-TK I exhibits specific antifungal and antibacterial minimum inhibitory concentrations (MICs) that dictate our contamination control strategies[3].

Property / ParameterValue / DescriptionSource
CAS Number 149097-03-0[4]
Molecular Formula C50H85N19O14[4]
Molecular Weight 1176.3 g/mol [4]
Peptide Sequence Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[5]
Antifungal MIC (C. albicans) 21.3 – 42.5 μM[3]
Optimal Storage Temperature -20°C (Lyophilized)[4]

Hazard Assessment & Personal Protective Equipment (PPE)

Expert Insight: While Uru-TK I lacks acute systemic toxicity or hemolytic effects in humans[1], lyophilized peptides are highly susceptible to electrostatic dispersion. Opening a vial outside of a controlled environment risks aerosolization, leading to inhalation exposure and cross-contamination of the laboratory space. Furthermore, human skin naturally harbors proteases that will rapidly degrade the peptide upon contact.

PPE CategoryHandling Solid (Lyophilized Powder)Handling Liquid (Reconstituted)Scientific Rationale
Respiratory N95/N100 Respirator or Class II BSCNot required if handled in BSCPrevents inhalation of electrostatically charged micro-particles.
Hand Protection Double Nitrile GlovesSingle Nitrile GlovesPrevents transfer of human skin RNases/proteases to the peptide.
Eye Protection Chemical Splash GogglesSafety Glasses with side shieldsProtects ocular mucosa from accidental splashes during solubilization.
Body Protection Front-closing Lab CoatFront-closing Lab CoatStandard barrier against biological agents.

Mechanism of Action Workflow

Understanding the biological pathway of Uru-TK I is essential for designing downstream assays. The peptide operates via a dual mechanism: it binds to the Urechistachykinin receptor (UTKR) to trigger intracellular calcium release[2], and it directly interacts with microbial cell envelopes to induce membrane disruption[6].

Uru_TKI_Workflow Peptide Uru-TK I (Lyophilized Powder) Recon Reconstitution (Sterile H2O / PBS) Peptide->Recon Solubilization GPCR UTKR Activation (GPCR Pathway) Recon->GPCR Neuropeptide Role Membrane Direct Membrane Interaction Recon->Membrane Antimicrobial Role Gq Gq Protein Coupling GPCR->Gq Pore Membrane Disruption (Pore Formation) Membrane->Pore PLC PLC Activation Gq->PLC Ca2 Ca2+ Release PLC->Ca2 Muscle Smooth Muscle Contraction Ca2->Muscle Lysis Cell Lysis (Antimicrobial Effect) Pore->Lysis

Figure 1: Dual mechanism of Uru-TK I showcasing GPCR-mediated signaling and membrane disruption.

Operational Plan: Reconstitution & Handling Protocol

A protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures a self-validating system where peptide integrity is maintained.

  • Step 1: Environmental Preparation

    • Action: Sanitize a Class II Biosafety Cabinet (BSC) with 70% ethanol and an RNase/DNase decontamination solution.

    • Causality: Peptides are highly vulnerable to microbial proteases. The BSC provides a sterile, draft-free environment that prevents the lyophilized powder from being blown away by ambient lab air currents.

  • Step 2: Pre-Centrifugation

    • Action: Centrifuge the sealed vial at 10,000 × g for 60 seconds before opening.

    • Causality: Lyophilized peptides often adhere to the walls and cap of the vial during shipping. Centrifugation forces the entire payload to the bottom, preventing catastrophic loss of material upon opening.

  • Step 3: Solubilization

    • Action: Add the calculated volume of sterile, endotoxin-free water or 1X PBS directly to the vial to achieve a stock concentration (e.g., 1 mg/mL). Pipette gently up and down. Do not vortex.

    • Causality: Vortexing introduces severe shear stress and causes foaming, which denatures complex peptides. Gentle trituration ensures structural preservation.

  • Step 4: System Validation Check

    • Action: Hold the vial against a dark background under a bright light.

    • Causality: This is a critical self-validating step. The solution must be 100% transparent. If particulates remain, the peptide has not fully dissolved, and proceeding to sterile filtration will result in the loss of the active compound trapped in the filter membrane.

  • Step 5: Aliquoting and Storage

    • Action: Divide the stock solution into single-use aliquots (e.g., 50 μL) in low-protein-binding microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -20°C or -80°C[4].

    • Causality: Repeated freeze-thaw cycles cause ice-crystal formation that shears peptide bonds. Single-use aliquots guarantee that the peptide used in experiment #1 is identical in quality and potency to the peptide used in experiment #10.

Spill Management & Disposal Plan

If a breach of containment occurs, immediate, methodical action is required to prevent cross-contamination of assays.

Solid Spill (Lyophilized Powder)

  • Do not sweep or brush. This will aerosolize the peptide.

  • Don an N95 mask and double gloves.

  • Cover the powder with a paper towel lightly dampened with 70% ethanol or 10% bleach.

  • Allow it to sit for 5 minutes to chemically denature the peptide.

  • Carefully wipe inward from the edges to the center.

  • Dispose of all materials in a solid biohazard waste container.

Liquid Spill (Reconstituted Peptide)

  • Cover the spill with dry absorbent bench paper.

  • Apply 10% bleach starting from the perimeter and working inward.

  • Wait 15 minutes to ensure complete proteolytic degradation of the peptide.

  • Wipe up the spill and clean the area thoroughly with 70% ethanol to remove bleach residue (which can corrode stainless steel BSC surfaces).

Waste Disposal All vials, pipette tips, and tubes that have come into contact with Uru-TK I must be treated as biologically active waste. Autoclave at 121°C for 30 minutes to thermally denature the peptide before final disposal according to institutional biosafety guidelines.

References

  • Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review - BioOne Complete. URL:[Link]

  • Antimicrobial effect and membrane-active mechanism of Urechistachykinins, neuropeptides derived from Urechis unicinctus - CORE / FEBS Letters. URL:[Link]

  • Urechistachykinins Products, Tachykinin Peptides - Bio-Synthesis. URL:[Link]

Sources

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